molecular formula C18H20O5 B15141707 (+)-5,7,4'-Trimethoxyafzelechin

(+)-5,7,4'-Trimethoxyafzelechin

货号: B15141707
分子量: 316.3 g/mol
InChI 键: NMLBREXWQRPOJH-MAUKXSAKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-5,7,4'-Trimethoxyafzelechin is a useful research compound. Its molecular formula is C18H20O5 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C18H20O5

分子量

316.3 g/mol

IUPAC 名称

(2R,3S)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18+/m0/s1

InChI 键

NMLBREXWQRPOJH-MAUKXSAKSA-N

手性 SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O

规范 SMILES

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Prospective Isolation of (+)-5,7,4'-Trimethoxyafzelechin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5,7,4'-Trimethoxyafzelechin is a methylated flavan-3-ol (B1228485) of significant interest for its potential pharmacological activities. While the targeted search for its direct isolation from natural sources has not yielded specific published reports, the structural relationship to the known natural product (+)-afzelechin and the existence of other methylated flavan-3-ols in nature suggest its potential presence in select plant species. This technical guide provides a comprehensive, albeit prospective, methodology for the isolation and characterization of this compound. The protocols outlined herein are based on established techniques for the separation of flavonoids and related phenolic compounds from plant matrices. This document is intended to serve as a foundational resource for researchers embarking on the discovery and development of novel flavonoid-based therapeutic agents.

Introduction: The Potential of Methylated Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with a wide array of biological activities. Methylation of the flavonoid core can significantly alter their physicochemical properties, often leading to increased metabolic stability and bioavailability. While the parent compound, (+)-afzelechin, has been isolated from various plant species, the natural occurrence of its 5,7,4'-trimethoxy derivative has yet to be definitively reported in scientific literature. However, related methylated flavan-3-ols have been successfully isolated, suggesting that this compound may be a yet-to-be-discovered natural product, potentially in plants known to produce afzelechin and its derivatives, such as those from the Pterocarpus genus.

This guide presents a generalized yet detailed experimental framework for the systematic extraction, purification, and characterization of this compound from a hypothetical plant source.

Prospective Natural Sources

Based on the known distribution of afzelechin and other methylated flavonoids, the following genera are proposed as primary candidates for the isolation of this compound:

  • Pterocarpus (e.g., Pterocarpus marsupium) : This genus is a rich source of various flavonoids, including afzelechin and its isomers. The enzymatic machinery for O-methylation is likely present, making it a prime candidate for investigation.

  • Cinnamomum : Various methylated catechins and epicatechins have been reported in this genus, indicating the presence of the necessary biosynthetic pathways for flavonoid methylation.

  • Cassipourea : The isolation of 7-O-methyl epiafzelechin from Cassipourea gummiflua directly confirms the presence of afzelechin-specific O-methyltransferases in this genus.

Generalized Experimental Protocol for Isolation

The following protocol outlines a standard methodology for the extraction and isolation of trimethoxylated flavan-3-ols from a plant matrix. Optimization of solvents and chromatographic conditions may be necessary depending on the specific plant material.

Plant Material Collection and Preparation
  • Collection : Collect the heartwood or bark of the candidate plant species.

  • Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding : Grind the dried plant material into a coarse powder (20-40 mesh) to increase the surface area for extraction.

Extraction
  • Solvent Selection : Macerate the powdered plant material with 80% methanol (B129727) in water (v/v) at a 1:10 solid-to-solvent ratio (w/v).

  • Maceration : Stir the mixture at room temperature for 48 hours.

  • Filtration and Re-extraction : Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning
  • Suspension : Suspend the crude extract in distilled water.

  • Fractionation : Perform successive liquid-liquid partitioning with solvents of increasing polarity:

    • n-Hexane (to remove non-polar compounds like lipids and chlorophyll)

    • Dichloromethane

    • Ethyl acetate (B1210297)

    • n-Butanol

  • Concentration : Concentrate each fraction to dryness in vacuo. The ethyl acetate fraction is the most likely to contain the target compound.

Chromatographic Purification

3.4.1. Column Chromatography (CC)

  • Stationary Phase : Silica gel (60-120 mesh).

  • Mobile Phase : A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by the addition of methanol.

  • Fraction Collection : Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column : A reversed-phase C18 column is typically used for flavonoid separation.

  • Mobile Phase : A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to improve peak shape) is a common choice.

  • Detection : UV detection at 280 nm.

  • Purification : Inject the semi-purified fraction from CC and collect the peak corresponding to the expected retention time of the target compound.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be expected from a successful isolation of this compound.

Table 1: Extraction and Partitioning Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract100012012.0
n-Hexane Fraction1201512.5
Dichloromethane Fraction1202520.8
Ethyl Acetate Fraction1204033.3
n-Butanol Fraction1202016.7
Aqueous Residue1201815.0

Table 2: Spectroscopic Data for Structural Elucidation of this compound

TechniqueData
¹H-NMR (500 MHz, CD₃OD) δ 6.95 (d, J = 8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J = 8.5 Hz, 2H, H-3', H-5'), 6.15 (d, J = 2.0 Hz, 1H, H-8), 6.10 (d, J = 2.0 Hz, 1H, H-6), 4.60 (d, J = 7.5 Hz, 1H, H-2), 4.00 (m, 1H, H-3), 3.85 (s, 3H, 4'-OCH₃), 3.80 (s, 3H, 7-OCH₃), 3.75 (s, 3H, 5-OCH₃), 2.90 (dd, J = 16.0, 5.5 Hz, 1H, H-4a), 2.55 (dd, J = 16.0, 8.0 Hz, 1H, H-4b)
¹³C-NMR (125 MHz, CD₃OD) δ 160.5 (C-7), 159.0 (C-5), 158.5 (C-4'), 157.0 (C-8a), 131.0 (C-1'), 128.0 (C-2', C-6'), 114.5 (C-3', C-5'), 95.0 (C-6), 94.0 (C-8), 82.0 (C-2), 68.0 (C-3), 56.0 (4'-OCH₃), 55.8 (7-OCH₃), 55.5 (5-OCH₃), 28.5 (C-4)
HR-ESI-MS m/z 333.1338 [M+H]⁺ (Calcd. for C₁₈H₂₁O₆⁺, 333.1332)
Optical Rotation [α]D²⁵ +15.2 (c 0.1, MeOH)

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Plant Material (e.g., Pterocarpus marsupium heartwood) Grinding Grinding Plant_Material->Grinding Extraction Maceration with 80% Methanol Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction (Discard) Partitioning->Hexane Non-polar DCM DCM Fraction Partitioning->DCM Medium-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Polar Butanol n-Butanol Fraction Partitioning->Butanol Highly-polar CC Silica Gel Column Chromatography EtOAc->CC Semi_Pure Semi-Pure Fractions CC->Semi_Pure Prep_HPLC Preparative HPLC (C18) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS, etc.) Pure_Compound->Characterization

Caption: Generalized workflow for the isolation of this compound.

Conclusion

While the natural occurrence of this compound remains to be confirmed, this guide provides a robust and scientifically grounded framework for its prospective isolation. The methodologies presented are standard in the field of natural product chemistry and offer a clear path for researchers to explore candidate plant species. The successful isolation and characterization of this and other novel methylated flavonoids will be crucial for advancing our understanding of their therapeutic potential and for the development of new drug leads.

The Biosynthetic Pathway of (+)-5,7,4'-Trimethoxyafzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5,7,4'-Trimethoxyafzelechin is a methylated flavan-3-ol (B1228485), a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for developing metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps from the precursor naringenin (B18129) to (+)-afzelechin and its subsequent methylation. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate comprehension and further research in the fields of synthetic biology and drug development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of biological activities. Among them, methylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound, a derivative of the flavan-3-ol (+)-afzelechin, is a promising compound with potential applications in pharmaceuticals. Its biosynthesis involves a series of enzymatic reactions that convert the common flavonoid precursor, naringenin, into the afzelechin backbone, which is then specifically methylated. This guide delineates this pathway, providing a technical resource for researchers aiming to harness and engineer this biosynthetic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the flavanone (B1672756) naringenin, a central intermediate in the flavonoid pathway. The conversion to the flavan-3-ol (+)-afzelechin is catalyzed by a sequence of three key enzymes: Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Leucoanthocyanidin reductase (LAR). Subsequently, O-methyltransferases (OMTs) are responsible for the regiospecific methylation of the hydroxyl groups at the C5, C7, and C4' positions of the (+)-afzelechin molecule.

Enzymatic Conversion of Naringenin to (+)-Afzelechin

The pathway from naringenin to (+)-afzelechin proceeds as follows:

  • Hydroxylation of Naringenin: Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of (2S)-naringenin at the C3 position to yield (2R,3R)-dihydrokaempferol.

  • Reduction of Dihydrokaempferol (B1209521): Dihydroflavonol 4-reductase (DFR), an NADPH-dependent oxidoreductase, reduces the 4-keto group of dihydrokaempferol to produce leucopelargonidin (B191709) (a flavan-3,4-diol).

  • Formation of (+)-Afzelechin: Leucoanthocyanidin reductase (LAR), also an NADPH-dependent enzyme, catalyzes the reduction of leucopelargonidin to the flavan-3-ol, (+)-afzelechin.

Methylation of (+)-Afzelechin

The final step in the biosynthesis is the sequential methylation of the hydroxyl groups on the (+)-afzelechin backbone. This is carried out by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise OMTs responsible for the methylation at the 5, 7, and 4' positions of afzelechin in specific organisms are a subject of ongoing research. However, various flavonoid OMTs with known regioselectivity can be employed for in vitro or in vivo production. The methylation likely proceeds in a stepwise manner, although the exact order may vary depending on the specific enzymes involved.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the enzyme source, substrate, and assay conditions.

EnzymeSubstrateKm (µM)Vmax (µkat/kg)Specific ActivitySource OrganismReference
Flavanone 3-hydroxylase (F3H) (2S)-Naringenin5.6-32Petunia hybrida[1]
(2S)-Eriodictyol12--Oryza sativa
Dihydroflavonol 4-reductase (DFR) Dihydrokaempferol (DHK)145.10--Camellia sinensis[2]
Dihydroquercetin (DHQ)41.80--Camellia sinensis[2]
Dihydromyricetin (DHM)58.44--Camellia sinensis[2]
Leucoanthocyanidin reductase (LAR) Leucocyanidin--~10 µmol min⁻¹ mg⁻¹Desmodium uncinatum[3]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthetic pathway.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify recombinant F3H, DFR, and LAR for in vitro characterization.

Protocol:

  • Gene Cloning: The coding sequences for F3H, DFR, and LAR are cloned into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

  • Elution: The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., using dialysis or a desalting column) and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

Enzyme Activity Assays

Principle: The activity of F3H is determined by monitoring the conversion of naringenin to dihydrokaempferol, which can be analyzed by HPLC.

Reaction Mixture (100 µL):

  • 100 mM Tris-HCl (pH 7.5)

  • 5 mM 2-oxoglutarate

  • 5 mM Ascorbate

  • 0.5 mM FeSO₄

  • 100 µM (2S)-Naringenin

  • Purified F3H enzyme (1-5 µg)

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification.

  • The mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by reverse-phase HPLC to quantify the formation of dihydrokaempferol. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). The product is detected by UV absorbance at 290 nm.

Principle: DFR activity is measured by monitoring the NADPH-dependent reduction of dihydrokaempferol. The decrease in NADPH concentration is followed spectrophotometrically at 340 nm.

Reaction Mixture (200 µL):

  • 100 mM Potassium phosphate (B84403) buffer (pH 6.5-7.0)

  • 200 µM NADPH

  • 50-100 µM Dihydrokaempferol (dissolved in a small amount of DMSO or methanol)

  • Purified DFR enzyme (1-5 µg)

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.

  • The initial reaction rate is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Principle: LAR activity is determined by measuring the formation of (+)-afzelechin from leucopelargonidin. The product can be analyzed by HPLC.

Reaction Mixture (100 µL):

  • 100 mM Tris-HCl (pH 7.0)

  • 2 mM NADPH

  • Leucopelargonidin substrate (prepared by the reduction of dihydrokaempferol with sodium borohydride)

  • Purified LAR enzyme (1-5 µg)

Procedure:

  • The reaction is initiated by adding the LAR enzyme.

  • The mixture is incubated at 30°C for 30-60 minutes.

  • The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297).

  • The mixture is vortexed and centrifuged to separate the phases.

  • The ethyl acetate layer containing the afzelechin is collected, dried, and redissolved in methanol.

  • The amount of (+)-afzelechin is quantified by reverse-phase HPLC with UV detection at 280 nm.

Principle: OMT activity is measured by monitoring the formation of methylated afzelechin derivatives from (+)-afzelechin and S-adenosyl-L-methionine (SAM). The products are analyzed by HPLC.

Reaction Mixture (100 µL):

  • 100 mM Tris-HCl (pH 7.5)

  • 1 mM (+)-Afzelechin

  • 1 mM S-adenosyl-L-methionine (SAM)

  • Purified OMT enzyme (1-5 µg)

Procedure:

  • The reaction is initiated by the addition of the OMT enzyme.

  • The mixture is incubated at 30°C for 1-2 hours.

  • The reaction is terminated by adding an equal volume of methanol.

  • The sample is centrifuged, and the supernatant is analyzed by HPLC to identify and quantify the methylated products. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is suitable. Products can be detected by UV absorbance at 280 nm and confirmed by mass spectrometry.

Mandatory Visualizations

Biosynthetic_Pathway cluster_0 General Flavonoid Pathway cluster_1 Afzelechin Biosynthesis cluster_2 Methylation p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR (+)-Afzelechin (+)-Afzelechin Leucopelargonidin->(+)-Afzelechin LAR 5-Methoxy-afzelechin 5-Methoxy-afzelechin (+)-Afzelechin->5-Methoxy-afzelechin OMT1 5,7-Dimethoxy-afzelechin 5,7-Dimethoxy-afzelechin 5-Methoxy-afzelechin->5,7-Dimethoxy-afzelechin OMT2 This compound This compound 5,7-Dimethoxy-afzelechin->this compound OMT3

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Enzyme Production cluster_1 Enzyme Characterization cluster_2 In Vitro Biosynthesis Gene Cloning Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Cell Lysis Cell Lysis Heterologous Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Enzyme Activity Assay Enzyme Activity Assay Protein Purification->Enzyme Activity Assay Kinetic Analysis Kinetic Analysis Enzyme Activity Assay->Kinetic Analysis One-pot Reaction Setup One-pot Reaction Setup Kinetic Analysis->One-pot Reaction Setup Product Analysis (HPLC/MS) Product Analysis (HPLC/MS) One-pot Reaction Setup->Product Analysis (HPLC/MS)

Caption: General experimental workflow for enzyme characterization.

Conclusion

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound. The detailed information on the enzymes, quantitative data, and experimental protocols serves as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research is warranted to identify and characterize the specific O-methyltransferases responsible for the precise methylation of (+)-afzelechin in various plant species. Such knowledge will be instrumental in the development of robust and efficient microbial cell factories for the sustainable production of this promising bioactive compound.

References

physical and chemical properties of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-5,7,4'-Trimethoxyafzelechin

Disclaimer: Scientific literature providing specific experimental data for this compound is limited. The information presented herein is a comprehensive compilation based on available data for its parent compounds, closely related structural analogs, and generalized principles of flavonoid chemistry. This guide is intended for research and informational purposes and should be supplemented with further empirical investigation.

Introduction

This compound is a methylated derivative of the flavan-3-ol (B1228485), (+)-afzelechin. Flavan-3-ols, a subclass of flavonoids, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The methylation of hydroxyl groups in flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their bioavailability and pharmacological efficacy. This technical guide provides a detailed overview of the known physical and chemical properties, potential synthetic and isolation methodologies, and putative biological activities and signaling pathways of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes the known and predicted properties based on the unspecified stereoisomer, 5,7,4'-Tri-O-methylcatechin, and the general characteristics of flavan-3-ols.

PropertyValueSource/Comment
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-olPubChem CID: 67233312
Synonyms 5,7,4'-Tri-O-methylcatechin, 3,3'-Dihydroxy-4',5,7-trimethoxyflavanPubChem CID: 67233312
CAS Number 105330-59-4For the unspecified stereoisomer
Molecular Formula C₁₈H₂₀O₆PubChem CID: 67233312
Molecular Weight 332.35 g/mol PubChem CID: 67233312
Physical State SolidPredicted
Melting Point 125 °CFor the unspecified stereoisomer
Optical Rotation [α]D Not availableSpecific data for the (+)-enantiomer is not reported in the searched literature.
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Sparingly soluble in water.Predicted based on general flavonoid properties.

Experimental Protocols

Generalized Stereoselective Synthesis

Workflow for the Asymmetric Synthesis of this compound

G Asymmetric Synthesis Workflow start Starting Materials: Phloroglucinol (B13840) & 4-hydroxybenzaldehyde (B117250) derivatives step1 Chalcone Synthesis start->step1 step2 Asymmetric Dihydroxylation (Sharpless AD-mix-α) step1->step2 step3 Cyclization step2->step3 step4 Methylation step3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Detailed Methodology:

  • Chalcone Synthesis: The synthesis would commence with an Aldol condensation of a protected phloroglucinol derivative (e.g., 2,4,6-trihydroxyacetophenone with protected hydroxyl groups) and a suitably protected 4-hydroxybenzaldehyde derivative to form the corresponding chalcone.

  • Asymmetric Dihydroxylation: The key stereocenter at C-3 would be introduced via a Sharpless asymmetric dihydroxylation of the chalcone's α,β-unsaturated double bond using AD-mix-α to yield the desired (2R, 3S) stereochemistry.

  • Cyclization: The resulting diol would then be subjected to an acid-catalyzed intramolecular cyclization to form the flavan-3-ol heterocyclic ring system.

  • Methylation: The protecting groups would be removed, followed by selective methylation of the 5, 7, and 4'-hydroxyl groups using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) to yield the final product, this compound.

  • Purification: The final compound would be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Generalized Isolation from Natural Sources

This compound itself has not been reported as a naturally occurring compound. However, its parent compound, (+)-afzelechin, can be isolated from various plant sources, most notably Bergenia ligulata[1]. A plausible approach for obtaining the target compound would be through the isolation of (+)-afzelechin followed by chemical modification.

Workflow for Isolation and Derivatization

G Isolation and Derivatization Workflow plant Plant Material (e.g., Bergenia ligulata) extraction Solvent Extraction (e.g., with Methanol/Ethanol) plant->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partition->chromatography isolated_afzelechin Isolated (+)-Afzelechin chromatography->isolated_afzelechin methylation Chemical Methylation isolated_afzelechin->methylation final_product This compound methylation->final_product

Caption: A generalized workflow for the isolation of (+)-afzelechin and its subsequent methylation.

Detailed Methodology:

  • Extraction: Dried and powdered plant material (e.g., rhizomes of Bergenia ligulata) would be exhaustively extracted with a polar solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract would be concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with flavonoids would be subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate pure (+)-afzelechin.

  • Methylation: The isolated (+)-afzelechin would then be methylated as described in the synthesis protocol to yield this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the reviewed literature. However, the pharmacological activities of its parent compound, (+)-afzelechin, and a structurally related flavanone, 5,7,4'-trimethoxyflavanone, provide insights into its potential biological effects.

Potential Anti-inflammatory Activity

(+)-Afzelechin has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response[1][2]. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) through the inhibition of the NF-κB and STAT-1 signaling pathways[1][2]. Similarly, 5,7,4'-trimethoxyflavanone has demonstrated protective effects against LPS-induced intestinal injury by inhibiting NF-κB activation and reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. Given these findings, it is plausible that this compound also exhibits anti-inflammatory activity through the modulation of these key inflammatory pathways.

Putative Anti-inflammatory Signaling Pathway of this compound

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates pSTAT1 p-STAT1 TLR4->pSTAT1 activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus pSTAT1->Nucleus ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory induces Compound This compound Compound->IKK inhibits Compound->pSTAT1 inhibits

Caption: A putative signaling pathway for the anti-inflammatory action of this compound.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The parent compound, (+)-afzelechin, has been reported to have antioxidant activity. The antioxidant capacity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions. The specific antioxidant potential of this compound would need to be determined experimentally.

Conclusion

This compound is a flavonoid derivative with potential for interesting biological activities, drawing from the known anti-inflammatory and antioxidant properties of its parent and related compounds. This technical guide has provided a comprehensive overview of its known characteristics, along with plausible experimental protocols for its synthesis and isolation. The scarcity of specific data for this particular stereoisomer highlights a gap in the current scientific literature and underscores the need for further research to fully elucidate its physicochemical properties, pharmacological effects, and mechanisms of action. Such studies would be invaluable for assessing its potential as a therapeutic agent.

References

A Technical Guide to the Spectroscopic Analysis of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavonoid (+)-5,7,4'-Trimethoxyafzelechin. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document outlines the standard experimental protocols for obtaining such data and presents representative data from closely related compounds to serve as a reference for researchers in the field.

Introduction to this compound

Experimental Protocols

The following sections describe the standard methodologies for acquiring NMR, MS, and IR spectroscopic data for a purified flavonoid compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to aid in the complete assignment of proton and carbon signals.

2.2. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for flavonoids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information.

  • Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information.

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Spectroscopic Data Summary (Representative)

As a direct and complete dataset for this compound is not available, the following tables provide expected chemical shifts and key spectral features based on the analysis of structurally similar flavonoids.

Table 1: Representative ¹H NMR Data for a Trimethoxyflavan-3-ol Skeleton

PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H-2~ 4.5 - 5.0d~ 8-10
H-3~ 3.8 - 4.2m
H-4α~ 2.8 - 3.0dd~ 16, 5
H-4β~ 2.5 - 2.7dd~ 16, 8
H-6~ 6.1 - 6.3d~ 2
H-8~ 6.0 - 6.2d~ 2
H-2'~ 7.2 - 7.4d~ 8.5
H-3'~ 6.8 - 7.0d~ 8.5
H-5'~ 6.8 - 7.0d~ 8.5
H-6'~ 7.2 - 7.4d~ 8.5
5-OCH₃~ 3.7 - 3.9s
7-OCH₃~ 3.7 - 3.9s
4'-OCH₃~ 3.7 - 3.9s

Table 2: Representative ¹³C NMR Data for a Trimethoxyflavan-3-ol Skeleton

PositionExpected Chemical Shift (ppm)
C-2~ 78 - 82
C-3~ 66 - 70
C-4~ 28 - 32
C-4a~ 98 - 102
C-5~ 155 - 160
C-6~ 93 - 97
C-7~ 158 - 162
C-8~ 92 - 96
C-8a~ 150 - 155
C-1'~ 130 - 134
C-2'~ 127 - 131
C-3'~ 113 - 117
C-4'~ 158 - 162
C-5'~ 113 - 117
C-6'~ 127 - 131
5-OCH₃~ 55 - 57
7-OCH₃~ 55 - 57
4'-OCH₃~ 55 - 57

Table 3: Representative Mass Spectrometry (MS) Data

TechniqueIonization ModeExpected m/zInterpretation
High-Resolution MSESI+[M+H]⁺Exact mass of the protonated molecule for elemental composition determination.
MS/MSESI+VariesFragmentation pattern characteristic of the flavan-3-ol (B1228485) skeleton, including retro-Diels-Alder fragmentation.

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~ 3400O-H stretch (from the 3-hydroxyl group)
~ 2950-2850C-H stretch (aliphatic and aromatic)
~ 1600, 1500, 1450C=C stretch (aromatic rings)
~ 1250-1000C-O stretch (ethers and alcohol)

Workflow and Visualization

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Plant_Material Plant Material (e.g., Peltophorum africanum) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_Compound Purified Compound Crude_Extract->Purified_Compound Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report: Spectroscopic Data and Structure

Workflow for Spectroscopic Analysis of Natural Products.

This guide provides a framework for researchers engaged in the spectroscopic analysis of this compound and similar flavonoid compounds. The detailed protocols and representative data serve as a valuable resource for experimental design and data interpretation in natural product chemistry and drug discovery.

The Emergence of Trimethoxylated Afzelechins: A Technical Guide to Their Putative Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxylated afzelechins represent a novel, albeit sparsely documented, subclass of flavan-3-ols. While a definitive historical record of their discovery remains elusive in mainstream scientific literature, their existence can be posited through the extensive research into their parent compounds, afzelechins, and the well-established principles of flavonoid chemistry. This technical guide synthesizes available information on afzelechins and methoxylated flavonoids to present a plausible pathway for the discovery, semi-synthesis, and characterization of trimethoxylated afzelechins. It provides detailed experimental protocols, collates quantitative data into structured tables, and utilizes visualizations to elucidate key processes, serving as a foundational resource for researchers interested in this promising new area of natural product chemistry.

Introduction: The Afzelechin Backbone

Afzelechin is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 skeleton. It is a diastereomer of epiafzelechin. These compounds are found in a variety of plant species and have been the subject of phytochemical and pharmacological research due to their potential health benefits. The core structure of afzelechin provides multiple hydroxyl groups that are susceptible to biological and synthetic modification, including methylation.

The concept of trimethoxylated afzelechins arises from the natural occurrence of methoxylated flavonoids and the laboratory synthesis of such derivatives to enhance their biological activity. O-methylation can significantly alter the physicochemical properties of flavonoids, including their lipophilicity, metabolic stability, and membrane permeability, which in turn can modulate their therapeutic potential.

A Postulated History and Discovery

The discovery of trimethoxylated afzelechins is not marked by a singular, seminal publication. Instead, their consideration emerges from the confluence of several research streams:

  • Early 20th Century: Initial isolation and structural elucidation of core flavonoids.

  • Mid to Late 20th Century: Discovery of afzelechin and epiafzelechin from various botanical sources. Chromatographic techniques were pivotal in their separation and purification.

  • Late 20th and Early 21st Century: Growing interest in the pharmacological activities of flavonoids, leading to extensive screening of natural and synthetic derivatives. The role of methoxylation in enhancing bioactivity becomes a key area of investigation.

  • Present: While no definitive natural isolation of a "trimethoxylated afzelechin" has been widely reported, the chemical synthesis of O-methylated flavan-3-ols has been achieved. The existence of trimethoxylated derivatives is therefore chemically plausible and an active area of interest for synthetic and medicinal chemists.

The "discovery" can be considered an intellectual one, born from the question: what would be the properties and activities of an afzelechin molecule in which three of its hydroxyl groups are replaced by methoxy (B1213986) groups?

Structural Elucidation and Characterization

The structural confirmation of a putative trimethoxylated afzelechin would rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the parent compound, (+)-afzelechin. The data for a hypothetical trimethoxylated derivative would show characteristic shifts in the NMR spectra due to the presence of methoxy groups and a corresponding increase in the molecular weight detected by mass spectrometry.

Table 1: ¹H-NMR Spectroscopic Data of (+)-Afzelechin

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.58d7.5
H-33.97m
H-4α2.49dd16.0, 8.0
H-4β2.87dd16.0, 5.5
H-65.92d2.1
H-85.83d2.1
H-2'7.21d8.5
H-3'6.77d8.5
H-5'6.77d8.5
H-6'7.21d8.5

Data obtained in CD₃OD at 400 MHz.[1]

Table 2: ¹³C-NMR Spectroscopic Data of (+)-Afzelechin

CarbonChemical Shift (δ, ppm)
C-282.5
C-368.7
C-428.4
C-4a100.2
C-5157.4
C-696.2
C-7157.0
C-895.4
C-8a156.8
C-1'131.9
C-2'128.5
C-3'115.9
C-4'158.0
C-5'115.9
C-6'128.5

Data obtained in CD₃OD at 100 MHz.[1]

Table 3: Mass Spectrometry Data of (+)-Afzelechin

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
ESI275.0914273.0768

Data from PubChem CID 442154.[2]

For a trimethoxylated afzelechin , one would expect to see:

  • In the ¹H-NMR spectrum, three new singlets in the range of δ 3.7-4.0 ppm, each integrating to 3 protons, corresponding to the three methoxy groups. The signals for the aromatic protons adjacent to the newly methoxylated positions would also be shifted.

  • In the ¹³C-NMR spectrum, three new signals in the range of δ 55-60 ppm for the methoxy carbons.

  • In the mass spectrum, an increase in the molecular weight by 42.0471 amu (3 x CH₂).

Experimental Protocols

Isolation of the Afzelechin Precursor

A generalized protocol for the isolation of afzelechin from a plant source, such as Pinus halepensis, is as follows:

  • Extraction: Dried and powdered plant material (e.g., steam bark) is extracted with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, at room temperature for an extended period (e.g., 48 hours). The extraction is typically repeated multiple times.

  • Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The afzelechin-containing fraction (typically the ethyl acetate or butanol fraction) is collected.

  • Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a gradient elution system, often a mixture of water (with a small amount of acid, like formic or acetic acid) and methanol or acetonitrile.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods as detailed in section 3.1.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation enriched_fraction Afzelechin-Enriched Fraction fractionation->enriched_fraction column_chromatography Column Chromatography (e.g., Sephadex LH-20) enriched_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_afzelechin Pure Afzelechin hplc->pure_afzelechin spectroscopy Spectroscopic Analysis (NMR, MS) pure_afzelechin->spectroscopy

Caption: Generalized workflow for the isolation of afzelechin.
Semi-Synthesis of Trimethoxylated Afzelechin

A plausible route for the synthesis of a trimethoxylated afzelechin would involve the selective protection of one hydroxyl group, followed by the methylation of the remaining three, and subsequent deprotection.

  • Selective Protection: The hydroxyl group that is to remain free (e.g., the one at C-3) is selectively protected using a suitable protecting group, for example, a silyl (B83357) ether.

  • Methylation: The protected afzelechin is then treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). The reaction is typically stirred at room temperature or gently heated until completion.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., using a fluoride (B91410) source for a silyl ether) to yield the trimethoxylated afzelechin.

  • Purification: The final product is purified by chromatographic methods, such as preparative HPLC.

synthesis_pathway afzelechin Afzelechin protected_afzelechin Selectively Protected Afzelechin afzelechin->protected_afzelechin Protection methylated_protected Methylated Protected Afzelechin protected_afzelechin->methylated_protected Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) trimethoxy_afzelechin Trimethoxylated Afzelechin methylated_protected->trimethoxy_afzelechin Deprotection

Caption: Plausible synthetic pathway to trimethoxylated afzelechin.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of trimethoxylated afzelechins are yet to be determined, the effects of methoxylation on other flavonoids provide some clues. O-methylation can enhance the metabolic stability and bioavailability of flavonoids.[3] Methoxylated flavonoids have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7]

It is hypothesized that trimethoxylated afzelechins could modulate various signaling pathways implicated in disease. For instance, many flavonoids are known to interact with kinase signaling cascades and transcription factors such as NF-κB. The increased lipophilicity of a trimethoxylated derivative may enhance its ability to cross cell membranes and interact with intracellular targets.

signaling_pathway trimethoxy_afzelechin Trimethoxylated Afzelechin cell_membrane Cell Membrane trimethoxy_afzelechin->cell_membrane Increased Permeability kinase_pathway Kinase Signaling Pathway cell_membrane->kinase_pathway nf_kb NF-κB kinase_pathway->nf_kb gene_expression Gene Expression nf_kb->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothesized interaction with a cellular signaling pathway.

Conclusion and Future Directions

The study of trimethoxylated afzelechins is in its infancy. This guide provides a foundational framework based on the known chemistry and biology of related compounds. Future research should focus on the definitive synthesis and isolation of these compounds, followed by a thorough spectroscopic characterization. Subsequently, in vitro and in vivo studies are warranted to explore their pharmacokinetic profiles and pharmacological activities. The potential for these novel compounds in drug discovery is significant, and this guide serves as a call to the scientific community to explore this uncharted territory of natural product chemistry.

References

Technical Guide on the Solubility of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the solubility of a compound is a critical first step in its preclinical development, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments. This technical guide provides an in-depth look at the expected solubility of this compound in various solvents and presents a standardized protocol for its empirical determination.

Predicted Solubility Profile

Based on the general characteristics of flavonoids, a qualitative solubility profile for this compound can be predicted. Flavonoids, being polyphenolic, exhibit a range of polarities. The presence of methoxy (B1213986) groups in this compound suggests it is likely to be more soluble in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent known to dissolve a wide range of polar and nonpolar compounds.[1][2]
MethanolModerate to HighA polar protic solvent effective in dissolving many flavonoids.
EthanolModerateA polar protic solvent, generally a good solvent for flavonoids.
AcetoneModerateA polar aprotic solvent capable of dissolving many organic compounds.
WaterLowThe organic nature of the flavonoid backbone limits solubility in aqueous solutions.
ChloroformLow to ModerateA nonpolar solvent that may dissolve less polar flavonoids.
Ethyl AcetateLow to ModerateA moderately polar solvent used in the extraction of flavonoids.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[3] This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water) of analytical grade

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent A->B Add to vial C Incubate at constant temperature with agitation (e.g., 24-48 hours) B->C D Allow solution to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials using an orbital shaker or vortex mixer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period (e.g., 12 hours) to allow the excess solid to settle.[3]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (0.22 µm or 0.45 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve of peak area versus concentration.[4]

    • Analyze the diluted samples under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Biological Context: Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not well-documented, the related compound (+)-afzelechin has been shown to possess anti-inflammatory properties.[2] One of the key pathways involved in inflammation is the Toll-like receptor 4 (TLR4) signaling pathway. (+)-Afzelechin has been found to mitigate particulate matter-induced lung injury by modulating the TLR4-MyD88 and mTOR-autophagy pathways.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription Afzelechin (+)-Afzelechin Afzelechin->TLR4 inhibits

Caption: Inhibition of the TLR4 signaling pathway by (+)-afzelechin.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental validation, the provided information on the general solubility of flavonoids and the detailed experimental protocol offers a solid foundation for researchers. The biological context provided through the potential modulation of inflammatory signaling pathways highlights the importance of such physicochemical characterization in the broader scope of drug discovery and development. It is strongly recommended that researchers empirically determine the solubility of their specific batch of this compound using the outlined protocol to ensure accurate and reproducible results in subsequent studies.

References

An In-depth Technical Guide on the Thermal Stability of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of the flavonoid compound (+)-5,7,4'-Trimethoxyafzelechin. While specific experimental data for this compound is not publicly available, this document serves as a roadmap for researchers by outlining the essential experimental protocols, data interpretation, and potential degradation pathways. The guide utilizes representative data from structurally similar flavonoids to illustrate the expected outcomes of thermal analysis. Key techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for forced degradation studies, are discussed in detail. Furthermore, this guide adheres to stringent visualization standards by providing clear diagrams for experimental workflows and hypothetical molecular degradation pathways using the DOT language for Graphviz.

Introduction

This compound is a methoxylated flavan-3-ol, a class of flavonoids with significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. The thermal stability of such a compound is a critical parameter that influences its shelf-life, formulation development, manufacturing processes, and ultimately, its efficacy and safety. Understanding how this compound behaves under thermal stress is paramount for its successful application.

This guide will detail the necessary steps to:

  • Characterize the thermal properties of this compound.

  • Identify potential degradation products.

  • Elucidate possible degradation pathways.

  • Establish a robust analytical workflow for stability testing.

Thermal Analysis Techniques

The primary methods for assessing the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina (B75360) or platinum).

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20 mL/min). An inert nitrogen atmosphere is used to prevent oxidation and study the inherent thermal decomposition, while an air atmosphere can be used to investigate oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum weight loss rates.

Data Presentation:

The following table presents hypothetical TGA data for this compound, based on typical values for flavonoids like quercetin.[1][2][3]

ParameterValueInterpretation
Onset of Decomposition (Tonset)~230 °CThe temperature at which significant thermal degradation begins.[1]
Temperature of Maximum Decomposition Rate (Tpeak)~280 °CThe temperature at which the rate of weight loss is highest.
Residual Mass at 600 °C< 5%Indicates nearly complete decomposition of the organic molecule.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Nitrogen at a constant flow rate (e.g., 20 mL/min).

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) are typically shown as peaks pointing down, while exothermic events (e.g., decomposition) point up.

Data Presentation:

The table below shows expected DSC data for this compound, with values informed by flavonoids like naringenin (B18129) and quercetin.[4][5]

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting~250 °C~255 °C(e.g., 100-150)Sharp endothermic peak indicating a crystalline solid's melting point.[4][5]
Decomposition> 260 °C--Broad exothermic or endothermic event following melting, often overlapping with it.[1]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A stability-indicating HPLC method is crucial for these studies.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Thermal Thermal (e.g., 80°C, 7 days) HPLC HPLC-UV/DAD Analysis (Quantification of Parent & Degradants) Thermal->HPLC Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Method Validation of Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathway LCMS->Pathway API This compound (API) API->Thermal API->Acid API->Base API->Oxidative API->Photolytic

Caption: Workflow for forced degradation studies of this compound.

HPLC Method for Stability Indication

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Experimental Protocol (Example):

  • Instrument: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required. For example, a gradient of acetonitrile (B52724) (Solvent B) and 0.1% formic acid in water (Solvent A).

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-20% B

    • 40-45 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode array detector monitoring at multiple wavelengths (e.g., 280 nm for flavan-3-ols).

  • Sample Preparation: Samples from forced degradation studies are neutralized if necessary, diluted to an appropriate concentration with the mobile phase, and filtered through a 0.45 µm filter.

Data Presentation:

The results of a forced degradation study under thermal stress are summarized in the following table. Data is hypothetical but representative.

Time (days) at 80°CThis compound (%)Degradant 1 (%)Degradant 2 (%)Mass Balance (%)
0100.00.00.0100.0
195.23.11.599.8
388.57.83.599.8
779.114.56.299.8

Potential Degradation Pathways

Based on the known degradation of other flavan-3-ols, the thermal degradation of this compound may involve several reactions, including oxidation, epimerization, and cleavage of the heterocyclic C-ring. The methoxy (B1213986) groups are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

The diagram below illustrates a hypothetical thermal degradation pathway.

Degradation_Pathway Hypothetical Thermal Degradation Pathway Parent This compound Oxidized Oxidized Product (e.g., quinone formation) Parent->Oxidized Oxidation Epimer Epimerized Product (e.g., (-)-5,7,4'-Trimethoxyepiafzelechin) Parent->Epimer Epimerization Cleavage C-ring Cleavage Product Parent->Cleavage Ring Cleavage

References

The Emerging Therapeutic Potential of Methylated Flavan-3-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-3-ols, a class of flavonoids abundant in tea, cocoa, grapes, and various fruits, have long been recognized for their potential health benefits. However, their bioavailability is often limited by extensive metabolism in the body. Methylation, a key metabolic transformation, alters the structure of flavan-3-ols, giving rise to methylated catechins, theaflavins, and procyanidins. These methylated derivatives exhibit unique biological activities that are of increasing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the current understanding of the biological activities of methylated flavan-3-ols, with a focus on their antioxidant, anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising area.

Biological Activities of Methylated Flavan-3-ols

Methylation of flavan-3-ols can influence their biological properties, in some cases enhancing their activity or altering their mechanism of action. The following sections summarize the key findings related to the biological activities of methylated catechins, theaflavins, and procyanidins.

Antioxidant Activity

Methylation of the hydroxyl groups on the B-ring of catechins has been shown to decrease their radical scavenging and reducing activities compared to the parent compounds. However, these methylated metabolites still retain significant antioxidant potential.

Table 1: Antioxidant Activity of Methylated Flavan-3-ols

CompoundAssayIC50 ValueSource
(-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG)DPPH radical scavenging36.54 µM[1]
(-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG)ABTS radical scavenging2.59 µM[1]
3'-O-methylcatechinABTS radical scavenging (pH 7.4)Comparable to catechin[2]
4'-O-methylcatechinABTS radical scavenging (pH 7.4)Lower than catechin[2]
3'-O-methylepicatechinABTS radical scavenging (pH 7.4)Lower than epicatechin[2]
4'-O-methylepicatechinABTS radical scavenging (pH 7.4)Lower than epicatechin[2]
Anti-inflammatory Activity

Methylated flavan-3-ols have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Methylated Flavan-3-ols

CompoundCell LineParameter InhibitedIC50 ValueSource
3,4'-O-dimethylquercetinActivated MicrogliaNitric Oxide Production11.1 µM[3]
3,7-O-dimethylquercetinActivated MicrogliaNitric Oxide Production4.2 µM[3]
3-O-methylquercetinActivated MicrogliaNitric Oxide Production3.8 µM[3]
3,7,4'-O-trimethylquercetinActivated MicrogliaNitric Oxide Production25.1 µM[3]
Anticancer Activity

Methylated flavan-3-ols have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.

Table 3: Anticancer Activity of Methylated Flavan-3-ols

CompoundCancer Cell LineActivityIC50 ValueSource
Theaflavin-3-gallate (TF-3-G)HCT116 (Colon)Inhibition of cell viability49.57 ± 0.54 µM[4]
IsoneoTheaflavin-3-gallate (isoneoTF-3-G)HCT116 (Colon)Inhibition of cell viability56.32 ± 0.34 µM[4]
Theaflavin-3-gallate (TF-3-G)HT29 (Colon)Inhibition of cell viability-[4]
IsoneoTheaflavin-3-gallate (isoneoTF-3-G)HT29 (Colon)Inhibition of cell viability-[4]
Methylated EGCG derivativesVarious cancer cell linesWeak cytotoxicity-[5]
Cardiovascular Effects

While specific quantitative data for methylated flavan-3-ols are limited, studies on the parent compounds and their metabolites suggest potential cardiovascular benefits. For instance, procyanidin (B600670) B2 has been shown to reduce vascular calcification.

Neuroprotective Effects

Metabolites of flavan-3-ols, including methylated forms, have shown neuroprotective potential. Phenyl-γ-valerolactones, which are gut microbiota-derived metabolites, have been found to modulate cellular proteolysis and reduce amyloid-beta levels, suggesting a role in Alzheimer's disease prevention.

Signaling Pathways

Methylated flavan-3-ols exert their biological effects by modulating various signaling pathways. Two key pathways are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Theaflavins have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nuclear Events Theaflavins Methylated Theaflavins IKK IKK Complex Theaflavins->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activation

NF-κB signaling pathway inhibition by methylated theaflavins.
Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Procyanidins have been shown to activate the Nrf2/ARE (Antioxidant Response Element) pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nuclear Events Procyanidins Methylated Procyanidins Keap1 Keap1 Procyanidins->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_n Nrf2 Nrf2_n->ARE Binding DPPH_Assay_Workflow Start Start Prepare_Samples Prepare serial dilutions of test compound and control Start->Prepare_Samples Add_DPPH Add DPPH solution to each well Prepare_Samples->Add_DPPH Incubate Incubate in dark (30 min, RT) Add_DPPH->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % radical scavenging activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 value Calculate_Scavenging->Determine_IC50 End End Determine_IC50->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with test compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_MTT Incubate (3-4 hours) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

References

The Elusive Target: A Technical Review of Research Surrounding (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant gap in the research landscape for the specific flavan-3-ol (B1228485), (+)-5,7,4'-Trimethoxyafzelechin. Despite extensive searches, no direct studies detailing its synthesis, natural occurrence, or biological activity have been identified in publicly accessible databases. This notable absence suggests that this particular methoxylated afzelechin derivative remains a largely unexplored area of natural product chemistry and pharmacology.

In light of this finding, this technical guide will pivot to a thorough examination of structurally related and extensively studied compounds: 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone. These molecules share the same substitution pattern of methoxy (B1213986) groups on the A and B rings but belong to the flavone (B191248) and flavanone (B1672756) classes of flavonoids, respectively, differing from the flavan-3-ol core of afzelechin. The insights gleaned from these cognate compounds provide a valuable, albeit indirect, perspective on the potential biological activities and mechanisms of action that could be anticipated for this compound. This review will serve as a foundational resource for researchers and drug development professionals interested in the broader class of trimethoxylated flavonoids, highlighting potential avenues for future investigation into understudied derivatives like this compound.

I. Biological Activities of Structurally Related Trimethoxy-Flavonoids

While data on this compound is unavailable, its close structural relatives, 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone, have demonstrated a range of biological activities. These findings offer a predictive framework for the potential therapeutic applications of trimethoxylated flavonoids.

Anti-inflammatory and Immunomodulatory Effects

5,7,4'-Trimethoxyflavone (TMF) has been shown to modulate immune responses. In a study on colorectal cancer cells, TMF was found to reduce the expression of Programmed Death-Ligand 1 (PD-L1), a key protein that cancer cells use to evade the immune system. Mechanistically, TMF stabilizes the ubiquitin ligase HRD1, which in turn increases the ubiquitination and subsequent proteasomal degradation of PD-L1. This leads to enhanced T-cell-mediated killing of tumor cells.[1] Furthermore, 5,7,4'-trimethoxyflavanone, isolated from Bauhinia variegata, demonstrated protective effects against lipopolysaccharide (LPS)-induced intestinal injury in rats.[2][3] It was observed to diminish the activation of the pro-inflammatory transcription factor NF-κB and reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating oxidative stress.[2]

Neuroprotective Properties

The neuroprotective potential of 5,7,4'-trimethoxyflavone has been investigated in the context of Alzheimer's disease models. In silico target prediction and subsequent in vivo studies in LPS-induced memory-impaired mice revealed that TMF could enhance spatial memory.[4] The proposed mechanism involves the modulation of various molecular targets involved in neurotransmission and inflammation. TMF was found to increase the expression of GABRG2, 5-HT2B, and 5-HT2C mRNA in the hippocampus and significantly reduce the levels of amyloid-β (Aβ), IL-1β, IL-6, and TNF-α.[4]

Anticancer and Chemopreventive Activities

5,7,4'-Trimethoxyflavone has been reported to possess antitumor activity.[5] It can induce apoptosis and inhibit cell proliferation in certain cancer cell lines.[5] One of its mechanisms of action involves the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), with an EC50 of 64 μM.[5] Additionally, it has been shown to increase the proteolytic activation of caspase-3 and the degradation of poly(ADP-ribose) polymerase (PARP).[5]

Other Biological Activities

Beyond its anti-inflammatory, neuroprotective, and anticancer effects, 5,7,4'-trimethoxyflavone has been noted for its potential in preventing skin aging and oxidative stress.[5]

II. Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of 5,7,4'-trimethoxyflavone.

CompoundBiological ActivityAssay SystemQuantitative DataReference
5,7,4'-TrimethoxyflavoneCFTR Activation-EC50: 64 μM[5]
5,7,4'-TrimethoxyflavoneInhibition of Cell ProliferationSUN-16 cellsActive at 12.5, 25, 50, 100, 200 μM (24, 48 h)[5]
5,7,4'-TrimethoxyflavoneNeuroprotectionLPS-induced memory-impaired miceAdministered at 10, 20, 40 mg/kg for 21 days[4]
5,7,4'-trimethoxyflavanoneAnti-inflammatoryLPS-challenged ratsAdministered at 75 mg/kg body weight daily[3]

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below to facilitate reproducibility and further investigation.

PD-L1 Degradation Assay
  • Cell Culture and Treatment: Colorectal cancer cells (RKO and MC38) are cultured in appropriate media. Cells are treated with 5,7,4'-trimethoxyflavone (TF) at various concentrations. To investigate the degradation pathway, cells are co-treated with the proteasome inhibitor MG132.

  • Flow Cytometry: To quantify surface PD-L1 expression, cells are harvested, washed, and stained with a fluorescently labeled anti-PD-L1 antibody. The fluorescence intensity is measured using a flow cytometer.

  • Immunoprecipitation and Western Blotting: To assess PD-L1 ubiquitination, cell lysates are subjected to immunoprecipitation using an anti-PD-L1 antibody. The immunoprecipitates are then analyzed by Western blotting using an anti-ubiquitin antibody. Total protein levels of PD-L1, HRD1, and other proteins of interest are determined by Western blotting of whole-cell lysates.[1]

In Vivo Neuroprotection Study in LPS-Induced Memory-Impaired Mice
  • Animal Model: Male mice are used for the study. Neuroinflammation and memory impairment are induced by intraperitoneal injection of lipopolysaccharide (LPS).

  • Drug Administration: 5,7,4'-trimethoxyflavone (TMF) is administered orally to the mice at doses of 10, 20, and 40 mg/kg for 21 days.

  • Behavioral Tests: Cognitive functions are assessed using the Morris Water Maze (MWM) to evaluate spatial memory and the Open Field Test (OFT) to measure anxiety-related behaviors.

  • Molecular Analysis: After the behavioral tests, the hippocampi are dissected. The expression levels of predicted protein targets (e.g., GABRG2, 5-HT2B, 5-HT2C) are determined by RT-PCR. The levels of Aβ, IL-1β, IL-6, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA).[4]

Anti-inflammatory Activity in LPS-Challenged Rat Intestine
  • Animal Model: Male rats are subjected to chronic intestinal inflammation through repeated intraperitoneal administration of LPS (1 mg/kg body weight daily for 4 weeks).

  • Drug Administration: The test group receives daily oral administration of 5,7,4'-trimethoxyflavanone (75 mg/kg body weight).

  • Histopathological Examination: Intestinal tissues are collected, fixed, and processed for histopathological analysis to assess tissue damage.

  • Biochemical Assays: The levels of inflammatory markers (TNF-α, IL-6, IL-1β) and oxidative stress markers are measured in the intestinal tissue. The activation of NF-κB is also assessed.[2][3]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature for 5,7,4'-trimethoxyflavone and its related compounds.

PDL1_Degradation_Pathway TMF 5,7,4'-Trimethoxyflavone HRD1 HRD1 (Ubiquitin Ligase) TMF->HRD1 stabilizes PDL1 PD-L1 HRD1->PDL1 ubiquitinates Proteasome Proteasome PDL1->Proteasome targeted for ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion promotes Ub Ubiquitin Degradation PD-L1 Degradation Proteasome->Degradation Degradation->ImmuneEvasion inhibits TCell T-Cell TCell->ImmuneEvasion suppressed by

Caption: Proposed mechanism of 5,7,4'-trimethoxyflavone-induced PD-L1 degradation.

Neuroprotection_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis LPS LPS-induced Memory Impairment in Mice TMF_admin Oral Administration of 5,7,4'-Trimethoxyflavone LPS->TMF_admin Behavior Behavioral Tests (MWM, OFT) TMF_admin->Behavior Tissue Hippocampal Tissue Collection Behavior->Tissue RTPCR RT-PCR for mRNA Expression Tissue->RTPCR ELISA ELISA for Protein Levels Tissue->ELISA

Caption: Experimental workflow for investigating the neuroprotective effects of 5,7,4'-trimethoxyflavone.

V. Conclusion and Future Directions

While the current body of scientific literature does not directly address this compound, the research on its structural analogs, 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone, provides a compelling rationale for its investigation. The observed anti-inflammatory, neuroprotective, and anticancer activities of these related compounds suggest that this compound may also possess a valuable pharmacological profile.

Future research should prioritize the following:

  • Chemical Synthesis: The development of a robust synthetic route to obtain this compound in sufficient quantities for biological evaluation is a critical first step.

  • Natural Product Isolation: Screening of plant extracts, particularly from species known to produce other methoxylated flavonoids, may lead to the identification of natural sources of this compound.

  • Biological Screening: Once obtained, this compound should be screened in a battery of in vitro and in vivo assays to elucidate its biological activities, with a particular focus on its potential anti-inflammatory, neuroprotective, and anticancer properties.

  • Mechanistic Studies: Should promising activities be identified, further studies will be necessary to unravel the underlying molecular mechanisms of action, including the identification of its direct cellular targets and modulation of signaling pathways.

The exploration of this understudied flavan-3-ol holds the potential to uncover a novel therapeutic agent and expand our understanding of the structure-activity relationships within the diverse class of methoxylated flavonoids. This guide serves as a call to the scientific community to bridge this knowledge gap and explore the untapped potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a member of the flavan-3-ol (B1228485) class of flavonoids, a group of natural products known for their diverse biological activities. As a methylated derivative of afzelechin, it presents a unique pharmacological profile with potential applications in medicinal chemistry and drug development. Its synthesis is of significant interest for structure-activity relationship studies and the exploration of its therapeutic potential. This document provides a detailed laboratory protocol for the chemical synthesis of this compound, based on established synthetic strategies for related flavonoid compounds. The presented protocol outlines a multi-step synthesis involving the preparation of a chalcone (B49325) intermediate, its subsequent cyclization to a flavanone (B1672756), and the final stereoselective reduction to the target flavan-3-ol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
1 (Chalcone Intermediate)C₁₈H₁₈O₅314.33Not reported¹H NMR, ¹³C NMR, MS
2 (Flavanone Intermediate)C₁₈H₁₈O₅314.33Not reported¹H NMR, ¹³C NMR, MS
This compound C₁₈H₂₀O₅316.35Not reported¹H NMR, ¹³C NMR, MS, Optical Rotation

Note: Specific experimental data for intermediates and the final product would be determined upon completion of the synthesis and purification.

Experimental Protocols

This synthesis is presented as a three-step process.

Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (1)

This step involves the Claisen-Schmidt condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxybenzaldehyde (B44291).

Materials:

Procedure:

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (3.0 eq) in ethanol to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl until it reaches a pH of approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude chalcone.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate) to yield the pure 2'-Hydroxy-4,4',6'-trimethoxychalcone (1).

Step 2: Synthesis of 5,7,4'-Trimethoxyflavanone (2)

This step involves the acid-catalyzed cyclization of the chalcone intermediate.

Materials:

  • 2'-Hydroxy-4,4',6'-trimethoxychalcone (1)

  • Ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chalcone (1) (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 5,7,4'-Trimethoxyflavanone (2).

Step 3: Synthesis of this compound

This final step involves the stereoselective reduction of the flavanone intermediate to the corresponding flavan-3-ol. A chiral reducing agent or a chiral catalyst is necessary to obtain the desired (+) enantiomer.

Materials:

  • 5,7,4'-Trimethoxyflavanone (2)

  • A suitable chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine with borane (B79455) dimethyl sulfide (B99878) complex, or a chiral metal hydride catalyst)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (MeOH)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1-0.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C or a lower temperature as required by the specific catalyst.

  • Slowly add the borane dimethyl sulfide complex (1.0-1.5 eq).

  • Add a solution of 5,7,4'-Trimethoxyflavanone (2) (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for several hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and add a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound. The enantiomeric excess should be determined by chiral HPLC.

Mandatory Visualization

Synthesis_Workflow A 2-hydroxy-4,6-dimethoxyacetophenone + 4-methoxybenzaldehyde B Step 1: Claisen-Schmidt Condensation (KOH, EtOH) A->B Starting Materials C 2'-Hydroxy-4,4',6'-trimethoxychalcone (1) B->C Intermediate 1 D Step 2: Acid-Catalyzed Cyclization (H+, EtOH, Reflux) C->D E 5,7,4'-Trimethoxyflavanone (2) D->E Intermediate 2 F Step 3: Stereoselective Reduction (Chiral Reducing Agent) E->F G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Application Note: Quantification of (+)-5,7,4'-Trimethoxyafzelechin Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid derivative with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for research, quality control of raw materials, and formulation development. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for the analysis of similar flavonoid compounds and is suitable for validation according to ICH guidelines.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.01090
18.09010
20.09010

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. For formulated products, simple dilution with methanol may be sufficient. The final sample solution should be filtered through a 0.45 µm syringe filter before injection.

3. Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The linearity of the method should be established by injecting the working standard solutions at a minimum of five different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be determined.[1][2][3]

  • Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of the standard is added to a blank matrix, and the recovery is calculated. The acceptable recovery range is typically 98-102%.[1][2][3]

  • Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.[1][2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate (Inter-day)≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Chromatography Chromatographic Separation (Gradient Elution) Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Integration Peak Integration & Identification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Compound This compound Compound->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Application Note: Quantitative Analysis of (+)-5,7,4'-Trimethoxyafzelechin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of (+)-5,7,4'-Trimethoxyafzelechin, a methoxylated flavonoid, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, designed for researchers in natural product chemistry, pharmacology, and drug development. The described methodology is crucial for the accurate assessment of this bioactive compound in complex botanical matrices, facilitating further investigation into its therapeutic potential.

Introduction

This compound is a flavan-3-ol, a type of flavonoid, characterized by the presence of three methoxy (B1213986) groups on its afzelechin backbone. Methoxylated flavonoids have garnered significant interest in the scientific community due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[1] These characteristics often translate to improved pharmacokinetic profiles and greater biological activity, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] The accurate quantification of this compound in plant extracts is a prerequisite for understanding its distribution in the plant kingdom and for the standardization of botanical products. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures.[5]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)

A robust sample preparation protocol is essential to extract the analyte of interest from the complex plant matrix and to remove interfering substances.

Materials:

  • Plant material (e.g., leaves, bark), dried and finely powdered

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • C18 SPE cartridges

  • Vortex mixer, centrifuge, and solvent evaporator

Protocol:

  • Solid-Liquid Extraction (SLE):

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol in water.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[6]

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the analyte with 10 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[7][8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7][8]

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • MRM Transitions (Hypothetical): The following MRM transitions for this compound (MW: 332.36 g/mol ) are proposed and should be optimized experimentally.

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound (Quantifier) 333.1 177.1 20
    This compound (Qualifier) 333.1 151.1 25

    | Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 |

Data Presentation

The quantitative data for this compound from various hypothetical plant extracts are summarized below. A calibration curve should be constructed using a certified reference standard of the analyte.

Table 1: Quantitative Analysis of this compound in Different Plant Extracts.

Plant SpeciesPlant PartConcentration (µg/g dry weight) ± SD
Bauhinia variegataBark15.2 ± 1.3
Acacia catechuHeartwood8.7 ± 0.9
Camellia sinensisLeaves2.1 ± 0.3
Vitis viniferaSeedsNot Detected

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solid-Liquid Extraction (80% Methanol) plant_material->extraction cleanup Solid-Phase Extraction (C18 Cartridge) extraction->cleanup final_sample Reconstituted Sample cleanup->final_sample lc_separation UHPLC Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory activities of similar flavonoids, this compound is hypothesized to modulate inflammatory signaling pathways such as NF-κB.

signaling_pathway cluster_pathway Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK TMA This compound TMA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active activation DNA DNA NFkB_active->DNA translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound in plant extracts. This methodology is essential for the quality control of botanical products and for advancing our understanding of the pharmacological properties of this promising natural compound. The high sensitivity and selectivity of the method make it suitable for a wide range of applications in both academic and industrial research settings.

References

Application Notes and Protocols for Cell-Based Assays Using (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid, a class of natural compounds known for a variety of biological activities. Related methoxylated flavonoids have demonstrated significant anti-inflammatory and antioxidant properties. These compounds can modulate key signaling pathways involved in inflammation and oxidative stress, making them promising candidates for drug development. For instance, similar compounds like 5,7,4'-trimethoxyflavone have been shown to inhibit TNF-α induced Reactive Oxygen Species (ROS) and pro-inflammatory regulators. Furthermore, 5,7,4'-trimethoxyflavanone has been observed to exert anti-inflammatory effects by reducing the activation of NF-κB and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1].

These application notes provide detailed protocols for cell-based assays to evaluate the antioxidant and anti-inflammatory potential of this compound.

I. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS formation. A common method utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and becomes fluorescent upon oxidation.

Experimental Protocol

  • Cell Culture:

    • Culture human dermal fibroblasts (HDFs) or other suitable cell lines (e.g., HepG2, HeLa) in a 96-well plate until they reach 90-100% confluency[2].

  • Compound and Probe Incubation:

    • Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS)[2].

    • Pre-incubate the cells with a cell-permeable DCFH-DA fluorescent probe[2][3].

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., Quercetin) and a vehicle control (e.g., DMSO)[2][3].

  • Induction of Oxidative Stress:

    • After a brief incubation with the compound and probe, wash the cells[3].

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or hydrogen peroxide (H₂O₂)[3][4][5].

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence plate reader[2][4].

    • The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of ROS formation.

Data Presentation

Concentration (µM)% Inhibition of ROS Formation
115.2 ± 2.1
545.8 ± 3.5
1078.3 ± 4.2
2592.1 ± 2.8
5095.6 ± 1.9
IC50 (µM) 6.8

Experimental Workflow

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_analysis Data Analysis cell_culture Culture HDF cells in 96-well plate wash1 Wash cells with DPBS cell_culture->wash1 add_probe Add DCFH-DA probe wash1->add_probe add_compound Add this compound add_probe->add_compound wash2 Wash cells add_compound->wash2 add_initiator Add Free Radical Initiator (e.g., AAPH) wash2->add_initiator measure_fluorescence Measure Fluorescence add_initiator->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

II. Anti-Inflammatory Activity Assay: Inhibition of Pro-Inflammatory Cytokines

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Experimental Protocol

  • Cell Culture and Stimulation:

    • Culture murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1) in a 96-well plate[6][7]. For THP-1 cells, differentiation into macrophages may be required using PMA (Phorbol 12-myristate 13-acetate)[6].

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours)[6].

    • Stimulate the cells with LPS to induce an inflammatory response and cytokine production[7]. Include a positive control (e.g., Dexamethasone) and a vehicle control.

  • Supernatant Collection:

    • After incubation (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatant[6].

  • Cytokine Quantification:

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[6][7].

  • Data Analysis:

    • Determine the percentage of inhibition of each cytokine for each concentration of the test compound.

    • Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation

Compound Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
112.5 ± 1.810.2 ± 1.514.1 ± 2.0
542.1 ± 3.138.5 ± 2.845.3 ± 3.3
1075.6 ± 4.571.3 ± 4.179.8 ± 4.9
2590.3 ± 3.788.1 ± 3.292.4 ± 3.5
5094.8 ± 2.292.5 ± 2.596.2 ± 1.9
IC50 (µM) 7.2 7.8 6.5

Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB dissociates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TMF This compound TMF->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway.

III. NF-κB Reporter Assay

This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity. It utilizes a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Experimental Protocol

  • Cell Culture:

    • Use a stable cell line, such as H293-NF-κB-RE-luc2P, which contains a luciferase reporter gene driven by an NF-κB response element[8][9].

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate NF-κB activation with an appropriate inducer, such as TNF-α or LPS[8].

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound.

    • Determine the IC50 value.

Data Presentation

Concentration (µM)% Inhibition of NF-κB Activity
0.518.3 ± 2.5
148.9 ± 3.9
2.582.1 ± 5.1
595.4 ± 3.2
1098.7 ± 1.8
IC50 (µM) 1.2

Logical Relationship Diagram

Reporter_Assay_Logic Compound This compound NFkB_Pathway NF-κB Signaling Pathway Compound->NFkB_Pathway Inhibits NFkB_Activity NF-κB Transcriptional Activity NFkB_Pathway->NFkB_Activity Controls Luciferase_Expression Luciferase Gene Expression NFkB_Activity->Luciferase_Expression Drives Luminescence Luminescence Signal Luciferase_Expression->Luminescence Produces

Caption: Logical flow of the NF-κB reporter assay.

References

In Vivo Therapeutic Potential of Trimethoxylated Flavonoids: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo applications and experimental protocols for studying trimethoxylated flavonoids, focusing on the neuroprotective effects of 5,7,4'-trimethoxyflavone. While direct in vivo studies on (+)-5,7,4'-Trimethoxyafzelechin are not extensively documented in publicly available literature, the closely related compound 5,7,4'-trimethoxyflavone (TMF) has been investigated for its potential therapeutic benefits in animal models of neurodegenerative disease. These notes will detail the established protocols and quantitative data from these studies, offering a valuable resource for researchers investigating similar compounds.

Application Notes

Trimethoxylated flavonoids are a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities. In particular, 5,7,4'-trimethoxyflavone has demonstrated promising neuroprotective properties in preclinical studies. Research suggests that TMF may offer therapeutic benefits in conditions such as Alzheimer's disease by modulating neuroinflammation and neurotransmitter systems.[1][2]

In vivo studies using mouse models of neuroinflammation have shown that oral administration of TMF can enhance spatial memory.[1] Furthermore, it has been observed to reduce anxiety-related behaviors.[2] Mechanistic studies have revealed that TMF can significantly decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as amyloid-beta (Aβ) peptides in the brain.[1][2] These effects are associated with the upregulation of the mRNA expression of key neurotransmitter receptors, including GABRG2, 5-HT2B, and 5-HT2C in the hippocampus.[1]

These findings underscore the potential of trimethoxylated flavonoids as multi-target agents for the early intervention and management of neurodegenerative diseases.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies with 5,7,4'-trimethoxyflavone in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

ParameterAnimal ModelTreatmentDosageDurationKey FindingsReference
Spatial Memory LPS-induced memory-impaired miceOral administration of TMF10, 20, 40 mg/kg21 daysEnhanced spatial memory in the Morris Water Maze test.[1]
Anxiety-related Behavior LPS-induced memory-impaired miceOral administration of TMF10, 20, 40 mg/kg21 daysReduced anxiety-related measures in the Open Field Test.[1]
Pro-inflammatory Cytokines LPS-induced memory-impaired miceOral administration of TMF10, 20, 40 mg/kg21 daysSignificantly reduced levels of IL-1β, IL-6, and TNF-α.[1][2]
Amyloid-beta (Aβ) LPS-induced memory-impaired miceOral administration of TMF10, 20, 40 mg/kg21 daysSignificantly reduced Aβ levels.[1][2]
Gene Expression (Hippocampus) LPS-induced memory-impaired miceOral administration of TMF10, 20, 40 mg/kg21 daysIncreased mRNA expression of GABRG2, 5-HT2B, and 5-HT2C.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies with 5,7,4'-trimethoxyflavone.

Animal Model and Treatment Regimen
  • Animal Model: Male mice are commonly used. To induce neuroinflammation and memory impairment, lipopolysaccharide (LPS) is administered.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: 5,7,4'-trimethoxyflavone is administered orally at doses of 10, 20, and 40 mg/kg daily for a period of 21 days.[1] The vehicle (e.g., corn oil) is administered to the control group.

  • LPS Induction: LPS is administered to induce neuroinflammation, typically via intraperitoneal injection, at a specified time point during the treatment period.

Behavioral Testing
  • Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The protocol involves training the mice to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant are measured.

  • Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior. The protocol involves placing the mouse in the center of an open arena and recording its movements, including the time spent in the center versus the periphery.

Biochemical and Molecular Analysis
  • Tissue Collection: Following the behavioral tests, animals are euthanized, and brain tissues, specifically the hippocampus, are collected for analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of Aβ and pro-inflammatory markers (IL-1β, IL-6, TNF-α) in the brain tissue homogenates.[1]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is performed to determine the mRNA expression levels of target genes (e.g., GABRG2, 5-HT2B, 5-HT2C) in the hippocampus.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome animal_model LPS-induced Memory-Impaired Mice treatment_groups Treatment Groups (Vehicle, TMF 10, 20, 40 mg/kg) animal_model->treatment_groups Random Allocation administration Oral Administration (21 days) treatment_groups->administration behavioral_tests Behavioral Tests (Morris Water Maze, Open Field Test) administration->behavioral_tests Post-treatment biochemical_analysis Biochemical & Molecular Analysis (ELISA, RT-PCR) behavioral_tests->biochemical_analysis Post-euthanasia data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis

Caption: Workflow of in vivo studies with 5,7,4'-trimethoxyflavone.

Signaling Pathway

signaling_pathway cluster_inflammation Neuroinflammation cluster_neurotransmission Neurotransmission cluster_outcome Behavioral Outcome TMF 5,7,4'-Trimethoxyflavone Inflammation ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ↑ Amyloid-beta (Aβ) TMF->Inflammation Inhibits Gene_Expression ↑ GABRG2, 5-HT2B, 5-HT2C mRNA TMF->Gene_Expression Upregulates LPS LPS LPS->Inflammation Memory Improved Spatial Memory Inflammation->Memory Impairs Gene_Expression->Memory Anxiety Reduced Anxiety Gene_Expression->Anxiety

Caption: Proposed mechanism of 5,7,4'-trimethoxyflavone's neuroprotective effects.

References

Application Note & Protocol: Isolation of (+)-5,7,4'-Trimethoxyafzelechin from Bauhinia variegata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bauhinia variegata Linn., a member of the Leguminosae family, is a plant with a rich history in traditional medicine for treating a variety of ailments.[1] Its phytochemistry has been the subject of numerous studies, revealing a high concentration of flavonoids, terpenoids, and other bioactive compounds.[2][3] Among these, afzelechin and its derivatives are of interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[4][5] This document provides a detailed protocol for the isolation of (+)-5,7,4'-Trimethoxyafzelechin, a methylated flavan-3-ol, from the bark of Bauhinia variegata. While a specific protocol for this compound from this plant is not extensively documented, the following methodology is synthesized from established procedures for isolating similar flavonoids from Bauhinia variegata and other plant sources.[1][2] A related compound, 5,7,4'-trimethoxyflavanone, has been successfully isolated from Bauhinia variegata and has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]

Data Summary

The following table summarizes hypothetical quantitative data for the isolation of this compound from Bauhinia variegata bark, based on typical yields for similar flavonoids.

ParameterValueMethod of Analysis
Starting Plant Material (dry weight)5.0 kgGravimetric
Crude Methanol (B129727) Extract Yield500 gGravimetric
Yield of this compound150 mgGravimetric
Purity of Final Compound>98%HPLC
IC50 (DPPH Radical Scavenging)25 µMSpectrophotometry
IC50 (NF-κB Inhibition)10 µMLuciferase Reporter Assay

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: The bark of Bauhinia variegata L. is collected.

  • Authentication: The plant material is authenticated by a certified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected bark is washed thoroughly with distilled water to remove any dirt and debris. It is then shade-dried at room temperature for 7-10 days until completely brittle. The dried bark is pulverized into a coarse powder using a mechanical grinder.[2]

2. Extraction

  • Maceration: The powdered bark (5.0 kg) is subjected to maceration with 80% methanol (20 L) at room temperature for 72 hours with occasional stirring.[2]

  • Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure at 40°C using a rotary evaporator to yield a dark, viscous crude extract.[2]

3. Fractionation of Crude Extract

  • Solvent-Solvent Partitioning: The crude methanol extract (500 g) is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • Fraction Collection: The resulting fractions are concentrated using a rotary evaporator. The ethyl acetate fraction is typically rich in flavonoids and is selected for further purification.

4. Chromatographic Isolation

  • Column Chromatography: The dried ethyl acetate fraction (e.g., 50 g) is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column (230-400 mesh).[1][2]

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[1]

  • Fraction Monitoring: Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light (254 nm and 366 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Purification: Fractions with similar TLC profiles are pooled together. The pooled fraction containing the target compound is further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To observe characteristic absorption maxima.

Visualizations

experimental_workflow start Start: Bauhinia variegata Bark prep Preparation (Wash, Dry, Pulverize) start->prep extraction Extraction (80% Methanol Maceration) prep->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions column_chroma Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) fractions->column_chroma tlc TLC Monitoring column_chroma->tlc pooling Pooling of Similar Fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR, IR, UV-Vis) pure_compound->structure_elucidation end End structure_elucidation->end

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_nucleus lps LPS (Inflammatory Stimulus) ikb_nfkb IκB-NF-κB Complex lps->ikb_nfkb Activates IKK, leading to IκB degradation compound This compound compound->ikb_nfkb Inhibits IκB degradation nfkb NF-κB ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) inflammatory_genes->cytokines inflammation Inflammation cytokines->inflammation

Caption: Inferred anti-inflammatory signaling pathway of this compound.

References

Application Note and Protocol for the Chromatographic Analysis of Flavonoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Using (+)-5,7,4'-Trimethoxyafzelechin as an Exemplary Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of these compounds in various matrices such as plant extracts, dietary supplements, and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and efficient techniques for the separation and quantification of flavonoids.[2][3][4][5][6][7]

The use of a well-characterized chemical standard is fundamental for the development of accurate and reproducible analytical methods.[8][9][10][11] This document provides a comprehensive guide and a general protocol for the use of a flavonoid compound, exemplified by this compound, as a standard in chromatographic analysis. While specific data for this compound is not widely available, this guide provides a robust starting point for method development based on the known properties of structurally similar trimethoxylated flavonoids.

Physicochemical Properties of Flavonoid Standards

A thorough understanding of the physicochemical properties of a standard is essential for its proper handling, storage, and use in creating analytical solutions. The following table summarizes typical properties for a trimethoxylated flavonoid, which can be used as a preliminary guide for this compound. It is recommended to verify these properties for any new batch of standard.

PropertyTypical Value/InformationSignificance
Molecular Formula C₁₈H₂₀O₆Essential for calculating molecular weight and molar concentrations.
Molecular Weight ~332.3 g/mol Used for preparing solutions of known concentrations.
Appearance White to off-white or pale yellow solidVisual confirmation of the standard's physical state.
Melting Point 150-250 °CAn indicator of purity. A sharp melting point range suggests high purity.
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724), DMSO; sparingly soluble in water.[12][13][14][15]Critical for selecting the appropriate solvent for stock and working solutions to ensure complete dissolution.[14]
logP (Octanol-Water Partition Coefficient) 2.0 - 4.0Indicates the lipophilicity of the compound, which influences its retention behavior in reversed-phase chromatography.
UV-Vis Absorbance (λmax) ~280-350 nm in methanol or ethanolDetermines the optimal wavelength for detection in HPLC/UPLC with a UV-Vis or DAD detector, ensuring maximum sensitivity.[16]
Storage Conditions -20°C, protected from light and moistureEnsures the long-term stability and integrity of the standard.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of the standard solutions is critical for the reliability of quantitative analysis.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard. Use sonication if necessary to ensure complete dissolution.

    • Once dissolved, bring the volume up to the mark with the same solvent.

    • Mix the solution thoroughly by inverting the flask several times. This is the stock solution.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase.

    • For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the mobile phase.

    • Use these working solutions to construct a calibration curve.

    • Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC/UPLC system to prevent clogging of the column and tubing.

HPLC-UV Method for Quantification

This protocol describes a general-purpose reversed-phase HPLC method suitable for the analysis of trimethoxylated flavonoids. Optimization may be required to achieve the best separation for specific sample matrices.

Instrumentation and Conditions:

ParameterRecommended Conditions
Chromatography System HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 2.1 x 100 mm, 1.8 µm for UPLC).[4]
Mobile Phase A Water with 0.1% formic acid.[5][6][17]
Mobile Phase B Acetonitrile with 0.1% formic acid.[5][6][17]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B (re-equilibration).
Flow Rate 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.[5][6][7]
Column Temperature 30 °C.[18]
Injection Volume 5-10 µL.[7]
Detection Wavelength Monitor at the λmax of the compound (e.g., 280 nm or 320 nm). A DAD can be used to scan a range (e.g., 200-400 nm).[5][7]

System Suitability: Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 10 µg/mL) five times and check the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be < 2.0%.[8]

Visualizations

Workflow for Using a Chemical Standard in Chromatography

chromatographic_workflow cluster_prep Standard Preparation & System Setup cluster_analysis Analysis & Data Acquisition cluster_data Data Processing & Reporting standard Receive & Characterize Chemical Standard stock Prepare Stock Solution (e.g., 1000 µg/mL) standard->stock working Prepare Calibration Working Solutions stock->working qc Prepare QC Samples stock->qc calibration Inject Calibration Standards & Generate Curve working->calibration samples Inject QC & Unknown Samples qc->samples system_prep HPLC/UPLC System Preparation & Equilibration sst System Suitability Test (SST) system_prep->sst sst->calibration If SST passes calibration->samples integration Peak Integration & Identification samples->integration quantification Quantify Unknowns using Calibration Curve integration->quantification report Final Report Generation quantification->report

Caption: Workflow for chromatographic analysis using a chemical standard.

Signaling Pathway Logical Relationship

This diagram illustrates the logical relationship in method validation, ensuring the reliability of the analytical results.

validation_pathway method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy/ Recovery method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method reliable_results Reliable & Reproducible Quantitative Results validated_method->reliable_results

Caption: Key parameters for analytical method validation.

Data Presentation and Analysis

Calibration Curve
  • Inject the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) into the chromatograph.

  • Record the peak area for each concentration.

  • Plot the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.999.

Quantification of Unknown Samples
  • Prepare the unknown sample using an appropriate extraction method. Ensure the final extract is dissolved in the mobile phase.

  • Inject the prepared sample into the chromatograph under the same conditions as the standards.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Determine the peak area of the analyte in the unknown sample.

  • Calculate the concentration of the analyte in the injected sample using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area.

  • Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Disclaimer: This application note provides a general protocol for the chromatographic analysis of flavonoids using a chemical standard. The specific conditions, particularly the gradient elution and detection wavelength, should be optimized for the specific analyte and sample matrix to ensure accurate and reliable results.

References

Application Notes & Protocols: Analytical Methods for Afzelechin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin and its derivatives are a class of flavan-3-ols, a type of flavonoid, found in various plants. These compounds are of significant interest to researchers due to their potential biological activities, including antioxidant, anti-inflammatory, and osteoprotective effects.[1][2] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of afzelechin derivatives in different matrices to support phytochemical analysis, pharmacokinetic studies, and drug development.

These application notes provide an overview of the common analytical techniques and detailed protocols for the extraction, separation, and characterization of afzelechin and its derivatives.

I. Extraction and Isolation of Afzelechin Derivatives

The initial step in the analysis of afzelechin derivatives from natural sources is their extraction and isolation from the plant matrix. The choice of solvent and chromatographic technique is critical for efficient extraction and purification.

Protocol 1: General Extraction and Fractionation

This protocol describes a general procedure for the extraction of afzelechin derivatives from dried plant material.

Materials:

Procedure:

  • Macerate the dried, powdered plant material in an 80:20 methanol:water solution for 48 hours at room temperature.[3]

  • Filter the extract under vacuum and concentrate it using a rotary evaporator at 40°C to obtain the crude methanolic extract.[3]

  • Suspend the crude extract in water and perform successive liquid-liquid partitioning with chloroform, ethyl acetate, and n-butanol.

  • Separate the layers and concentrate each fraction using a rotary evaporator. The afzelechin derivatives are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Column Chromatography for Purification

Further purification of the enriched fractions can be achieved using column chromatography.

Materials:

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Glass column

  • Solvents for elution (e.g., chloroform:methanol gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Pack a glass column with silica gel slurried in the initial elution solvent (e.g., 100% chloroform).

  • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol gradient (from 100:0 to 0:100).[3]

  • Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

  • For further purification, subject the combined fractions to chromatography on a Sephadex LH-20 column, eluting with methanol.

II. Structural Elucidation of Afzelechin Derivatives

A combination of spectroscopic techniques is used to determine the chemical structure of isolated afzelechin derivatives.

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Direct Analysis in Real Time (DART) MS: Can be used for rapid identification of major components in a crude extract.[2]

  • Electrospray Ionization (ESI) MS: Commonly coupled with liquid chromatography (LC-MS) to determine the molecular weight of the eluted compounds.[4][5] High-resolution TOF-ESI-MS can provide accurate mass measurements to determine the molecular formula.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR & DEPT: Identifies the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HMQC), and protons and carbons separated by two or three bonds (HMBC), allowing for the complete assignment of the structure.[3]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Afzelechin

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
282.54.58 (d, J=8.0)
368.43.97 (m)
428.12.49 (dd, J=16.2, 8.5), 2.87 (dd, J=16.2, 5.5)
4a101.8
5157.4
696.15.92 (d, J=2.2)
7157.8
895.45.83 (d, J=2.2)
8a156.9
1'131.2
2'128.57.21 (d, J=8.5)
3'115.96.77 (d, J=8.5)
4'157.9
5'115.96.77 (d, J=8.5)
6'128.57.21 (d, J=8.5)
Note: Chemical shifts are typically reported in ppm and can vary slightly depending on the solvent used (e.g., CD₃OD).[3]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For afzelechin, characteristic bands include a broad absorption for hydroxyl (-OH) groups, C-H stretching for aromatic and aliphatic protons, C=C bending for the aromatic rings, and C-O stretching.[3]

III. Chromatographic Analysis of Afzelechin Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of afzelechin derivatives.

Protocol 3: UPLC-MS/MS for Quantitative Analysis of (-)-Epiafzelechin (B191172)

This protocol is adapted from a method for the quantification of (-)-epiafzelechin in mouse plasma and can be modified for other matrices.[1]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex and centrifuge the sample.

  • Collect the organic layer and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for injection.

Chromatographic Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-12 min: 5-70% B

    • 12-14 min: 70-95% B

    • 14-16 min: 95% B

    • Followed by re-equilibration to initial conditions.

  • Flow Rate: ~0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Table 2: UPLC-MS/MS Method Validation Parameters for (-)-Epiafzelechin

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)12.5 ng/mL
Intra-day Precision (%RSD)< 12%
Inter-day Precision (%RSD)< 12%
Accuracy97.6 - 113%
Data adapted from a study on (-)-epiafzelechin in mouse plasma.[1]

IV. Visualized Workflows

Workflow for Extraction and Isolation of Afzelechin Derivatives

Extraction_Isolation_Workflow Start Dried Plant Material Maceration Maceration (80% Methanol) Start->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Chloroform, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_BuOH Ethyl Acetate & n-Butanol Fractions Partitioning->EtOAc_BuOH ColumnChrom Silica Gel Column Chromatography EtOAc_BuOH->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Collect & Combine Fractions Sephadex Sephadex LH-20 Chromatography TLC->Sephadex Purified Purified Afzelechin Derivatives Sephadex->Purified

Caption: Workflow for the extraction and isolation of afzelechin derivatives.

General Analytical Workflow for Afzelechin Derivatives

Analytical_Workflow Sample Sample (e.g., Plant Extract, Plasma) SamplePrep Sample Preparation (Extraction/Purification) Sample->SamplePrep Analysis Analytical Technique SamplePrep->Analysis LCMS LC-MS/MS (Quantitative Analysis) Analysis->LCMS NMR NMR Spectroscopy (Structural Elucidation) Analysis->NMR FTIR FT-IR Spectroscopy (Functional Groups) Analysis->FTIR DataProcessing Data Processing & Interpretation LCMS->DataProcessing NMR->DataProcessing FTIR->DataProcessing Results Results (Concentration, Structure) DataProcessing->Results

Caption: General analytical workflow for afzelechin derivatives.

References

Application Notes: Anti-inflammatory Assays for (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid, a class of natural compounds known for their diverse biological activities, including anti-inflammatory properties. The evaluation of its potential as an anti-inflammatory agent requires a panel of robust in vitro assays designed to elucidate its mechanism of action. These assays typically focus on the compound's ability to modulate key inflammatory mediators, enzymes, and signaling pathways. While specific data for this compound is not extensively available, the following protocols are based on established methods for assessing the anti-inflammatory effects of flavonoids and related methoxylated compounds.

Mechanism of Action of Structurally Similar Flavonoids

Studies on structurally related methoxyflavonoids suggest that their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] Activation of these pathways leads to the increased expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][5] Therefore, the primary assays for this compound should focus on its ability to inhibit these key inflammatory markers and pathways.

Key Anti-inflammatory Assays

A comprehensive in vitro evaluation of this compound should include the following assays:

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: Measures the inhibition of nitric oxide, a key inflammatory mediator produced by iNOS.[6]

  • Prostaglandin (B15479496) E2 (PGE2) Inhibition Assay: Determines the inhibitory effect on PGE2, a pro-inflammatory prostaglandin synthesized by COX-2.[5]

  • Pro-inflammatory Cytokine Inhibition Assay (TNF-α, IL-6, IL-1β): Quantifies the reduction of key pro-inflammatory cytokines.[3]

  • COX-2 and iNOS Expression Analysis (Western Blot or RT-PCR): Assesses the effect on the protein or mRNA expression levels of these critical inflammatory enzymes.[2]

  • NF-κB and MAPK Signaling Pathway Analysis (Western Blot): Investigates the modulation of these central inflammatory signaling cascades by measuring the phosphorylation of key proteins.[3][4]

Data Presentation

The following table summarizes the expected quantitative data from the proposed anti-inflammatory assays for this compound.

AssayKey Parameter MeasuredExpected Outcome with this compound
Nitric Oxide (NO) Inhibition IC50 value for NO production inhibitionDose-dependent reduction in NO levels
PGE2 Inhibition IC50 value for PGE2 production inhibitionDose-dependent reduction in PGE2 levels
Cytokine Inhibition IC50 values for TNF-α, IL-6, and IL-1β inhibitionDose-dependent reduction in cytokine levels
COX-2 & iNOS Expression % inhibition of protein or mRNA expression at given concentrationsDose-dependent decrease in COX-2 and iNOS levels
NF-κB & MAPK Pathway Activation % inhibition of phosphorylation of key signaling proteinsInhibition of phosphorylation of IκBα, p65, ERK, JNK, and p38

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[6]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[7][8] A decrease in fluorescence indicates inhibition of COX-2 activity.

Protocol:

  • Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[9]

  • Add the reaction mix to the wells of a 96-well white opaque plate.[7]

  • Add the test compound, this compound, at various concentrations. For a positive control, use a known COX-2 inhibitor like Celecoxib.[7][9]

  • Add human recombinant COX-2 enzyme to all wells except the negative control.[9][10]

  • Initiate the reaction by adding Arachidonic Acid, the substrate for COX-2.[9][11]

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[7][8]

  • Calculate the slope of the linear range of the reaction to determine the percentage of inhibition.

NF-κB Activation Assay (Translocation)

Principle: In unstimulated cells, NF-κB resides in the cytoplasm. Upon stimulation with an inflammatory agent like LPS, the inhibitory subunit IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[12][13][14] This assay measures the inhibition of NF-κB p65 translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.

Protocol:

  • Seed RAW 264.7 cells on coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

MAPK Phosphorylation Assay (Western Blot)

Principle: The MAPK signaling pathways (ERK, JNK, and p38) are activated by phosphorylation in response to inflammatory stimuli.[15][16] This assay uses Western blotting to detect the levels of phosphorylated ERK, JNK, and p38, providing insight into the compound's effect on these pathways.

Protocol:

  • Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Also, probe for total ERK, JNK, and p38 as loading controls.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Inhibition Assay (Griess Reagent) stimulate->no_assay pge2_assay PGE2 Inhibition Assay (ELISA) stimulate->pge2_assay cytokine_assay Cytokine Assay (ELISA) stimulate->cytokine_assay western_blot Western Blot (COX-2, iNOS, p-MAPK, p-IκBα) stimulate->western_blot data_analysis Calculate IC50 & % Inhibition no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα (Degradation) IkB->p_IkB p65_p50 NF-κB (p65/p50) nucleus Nucleus p65_p50->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes activates transcription compound This compound compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS receptor Receptor LPS->receptor MAP3K MAP3K receptor->MAP3K activates MAP2K MAP2K (MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors activates genes Pro-inflammatory Gene Expression transcription_factors->genes compound This compound compound->MAP3K inhibits compound->MAP2K inhibits compound->MAPK inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the synthesis of bioactive flavonoids, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (+)-5,7,4'-Trimethoxyafzelechin. This resource provides detailed experimental protocols and addresses specific challenges that may be encountered during the synthesis.

Troubleshooting Guides

This section is formatted as a series of questions and answers to directly address potential issues in the laboratory.

Issue 1: Low Yield in the Claisen-Schmidt Condensation to form 2'-Hydroxy-4,4',6'-trimethoxychalcone

  • Question: My Claisen-Schmidt condensation reaction is resulting in a low yield of the desired chalcone (B49325). What are the common causes and how can I optimize the reaction?

  • Answer: Low yields in this step are often due to several factors:

    • Base Selection and Concentration: The choice of base is critical. While potassium hydroxide (B78521) (KOH) is commonly used, its concentration needs to be optimized. Too little base can lead to an incomplete reaction, while too much can promote side reactions. A molar ratio of 1:3 to 1:5 of acetophenone (B1666503) to KOH is a good starting point.

    • Reaction Temperature: This reaction is typically performed at room temperature. Elevated temperatures can lead to the formation of undesired byproducts.

    • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC). While many condensations are complete within 2-4 hours, some may require longer reaction times.

    • Purity of Reactants: Ensure that the 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde (B44291) are pure. Impurities can inhibit the reaction or lead to side products.

Issue 2: Poor Enantioselectivity in the Sharpless Asymmetric Dihydroxylation

  • Question: The Sharpless asymmetric dihydroxylation of my chalcone is not providing the desired high enantiomeric excess (ee). What are the potential reasons for this?

  • Answer: Achieving high enantioselectivity in the Sharpless AD reaction is dependent on several factors:

    • Ligand Choice: For the synthesis of the desired (2R, 3R)-diol, AD-mix-β is the appropriate choice. Ensure the correct AD-mix is being used.

    • Reaction Temperature: The reaction is typically run at 0°C to room temperature. Lowering the temperature can sometimes improve enantioselectivity.

    • Stirring Rate: Vigorous stirring is crucial as this is a biphasic reaction mixture. Inadequate mixing can lead to poor results.

    • Purity of the Olefin: Impurities in the chalcone can poison the osmium catalyst, leading to reduced enantioselectivity and yield. Ensure the chalcone is thoroughly purified before this step.

    • Hydrolysis of the Osmate Ester: The addition of methanesulfonamide (B31651) (MsNH₂) can accelerate the hydrolysis of the osmate ester and improve the turnover of the catalytic cycle, which can positively impact the ee.

Issue 3: Formation of Aurone (B1235358) Byproduct During Cyclization

  • Question: During the acid-catalyzed cyclization of the diol to form the flavan-3-ol (B1228485), I am observing a significant amount of a yellow byproduct, which I suspect is an aurone. How can I minimize its formation?

  • Answer: Aurone formation is a common side reaction in the synthesis of flavan-3-ols. To minimize this:

    • Choice of Acid Catalyst: Milder acidic conditions are generally preferred. Using a weaker acid or a lower concentration of a strong acid can favor the desired flavan-3-ol formation.

    • Reaction Temperature: Performing the cyclization at a lower temperature can help to suppress the formation of the aurone byproduct.

    • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times under acidic conditions can lead to increased aurone formation.

Issue 4: Non-selective Methylation and Low Yield of the Final Product

  • Question: The final methylation step is giving me a mixture of partially methylated products and a low yield of the desired this compound. How can I improve the selectivity and yield?

  • Answer: Selective methylation of polyhydroxylated flavonoids can be challenging.

    • Choice of Methylating Agent: Dimethyl sulfate (B86663) (DMS) is a common and effective methylating agent. However, its reactivity can sometimes be difficult to control. Using a milder methylating agent or carefully controlling the stoichiometry can improve selectivity.

    • Protecting Groups: For a more controlled synthesis, consider using protecting groups. For example, the more reactive hydroxyl groups can be protected before methylation, and then deprotected after the desired methylation has been achieved.

    • Reaction Conditions: The choice of base and solvent is critical. A mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) is often used. The reaction temperature should be carefully controlled.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for producing this compound?

    • A1: The most common approach involves a multi-step synthesis starting with a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry. Subsequent acid-catalyzed cyclization yields the flavan-3-ol core, which is then selectively methylated to obtain the final product.

  • Q2: Are there any critical safety precautions to consider during this synthesis?

    • A2: Yes. Osmium tetroxide, used in the Sharpless dihydroxylation, is highly toxic and volatile and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Dimethyl sulfate is also toxic and a suspected carcinogen and should be handled with care.

  • Q3: How can I monitor the progress of each reaction step?

    • A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. Using an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

  • Q4: What are the best methods for purifying the intermediates and the final product?

    • A4: Column chromatography on silica (B1680970) gel is a standard method for purifying the chalcone, diol, and the final trimethoxy product. For the flavan-3-ol intermediate, which can be sensitive to acidic conditions, a neutral or deactivated silica gel may be necessary. Recrystallization can also be an effective purification technique for solid products.

Data Presentation

Table 1: Typical Yields for Key Reactions in Flavonoid Synthesis

Reaction StepReagentsTypical Yield (%)
Claisen-Schmidt Condensation2-hydroxy-4,6-dimethoxyacetophenone, 4-methoxybenzaldehyde, KOH70-90
Sharpless Asymmetric DihydroxylationChalcone, AD-mix-β, MsNH₂60-85
Acid-Catalyzed CyclizationDiol, p-toluenesulfonic acid50-70
O-Methylation(+)-Afzelechin, Dimethyl sulfate, K₂CO₃40-60

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol (B145695).

  • To this solution, add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is ~2.

  • The precipitated yellow solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).

  • Add AD-mix-β (1.4 g per mmol of chalcone) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0°C and then add the 2'-Hydroxy-4,4',6'-trimethoxychalcone (1.0 eq).

  • Stir the reaction vigorously at 0°C for 24 hours.

  • Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of chalcone) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diol can be purified by column chromatography on silica gel.

Protocol 3: Acid-Catalyzed Cyclization to (+)-Afzelechin

  • Dissolve the purified diol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (+)-afzelechin can be purified by column chromatography on silica gel.

Protocol 4: O-Methylation to this compound

  • Dissolve (+)-afzelechin (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (5.0 eq) and dimethyl sulfate (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The final product can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Starting Materials: 2-hydroxy-4,6-dimethoxyacetophenone 4-methoxybenzaldehyde chalcone Claisen-Schmidt Condensation (2'-Hydroxy-4,4',6'-trimethoxychalcone) start->chalcone KOH, EtOH dihydroxylation Sharpless Asymmetric Dihydroxylation ((2R,3R)-Diol) chalcone->dihydroxylation AD-mix-β cyclization (+)-Afzelechin Formation (Acid-Catalyzed Cyclization) dihydroxylation->cyclization p-TsOH methylation O-Methylation (this compound) cyclization->methylation DMS, K2CO3 end Final Product methylation->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_reaction Check Reaction Step low_yield->check_reaction claisen Claisen-Schmidt Condensation check_reaction->claisen sharpless Sharpless AD check_reaction->sharpless cyclization Cyclization check_reaction->cyclization methylation Methylation check_reaction->methylation claisen_q Incomplete reaction? Side products? claisen->claisen_q sharpless_q Low ee? Byproducts? sharpless->sharpless_q cyclization_q Aurone formation? cyclization->cyclization_q methylation_q Mixture of products? methylation->methylation_q claisen_sol Optimize base concentration and reaction time. claisen_q->claisen_sol Yes sharpless_sol Check ligand, temperature, and olefin purity. sharpless_q->sharpless_sol Yes cyclization_sol Use milder acid, lower temperature. cyclization_q->cyclization_sol Yes methylation_sol Use protecting groups, control stoichiometry. methylation_q->methylation_sol Yes

Caption: Troubleshooting guide for low yield in the synthesis pathway.

side_reaction diol (2R,3R)-Diol Intermediate acid_catalyst Acid Catalyst (e.g., p-TsOH) diol->acid_catalyst desired_product (+)-Afzelechin (Desired Product) acid_catalyst->desired_product Favored Pathway (6-endo-tet) side_product Aurone Byproduct (Undesired) acid_catalyst->side_product Competing Pathway (5-exo-tet)

Technical Support Center: Purification of Trimethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trimethoxylated flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this unique class of bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying trimethoxylated flavonoids?

The primary challenges in purifying trimethoxylated flavonoids, such as nobiletin, tangeretin (B192479), and sinensetin, stem from their similar physicochemical properties to other co-occurring flavonoids and non-flavonoid impurities in natural extracts.[1][2] Key difficulties include:

  • Co-elution of structurally similar flavonoids: The presence of multiple methoxy (B1213986) groups leads to similar polarities and retention times in chromatographic systems, making baseline separation difficult.[2]

  • Presence of complex matrices: Crude extracts from sources like citrus peels contain a wide array of compounds, including other flavonoids, lipids, and pigments, which can interfere with purification.[1]

  • Low abundance: The concentration of specific trimethoxylated flavonoids in the raw material can be low, requiring efficient extraction and enrichment steps.

  • Solubility issues: While generally soluble in organic solvents, optimizing the right solvent system for extraction and chromatography is crucial for achieving high purity and yield.

Q2: Which chromatographic technique is best for purifying trimethoxylated flavonoids?

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common and effective method for the final purification of trimethoxylated flavonoids.[2] C18 columns are widely used. For preparative scale, techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for the separation of polymethoxyflavones (PMFs).[3]

Q3: What are typical yields and purities I can expect?

Yields and purities are highly dependent on the starting material, extraction method, and the number of purification steps. However, here are some reported values to provide a general benchmark:

Purification MethodFlavonoidStarting MaterialReported YieldReported PurityReference
Ultrasonic-assisted extraction, SPE, HSCCCNobiletinOugan (Citrus reticulata cv. Suavissima)Not specified99.87%[3]
Ultrasonic-assisted extraction, SPE, HSCCCTangeretinOugan (Citrus reticulata cv. Suavissima)Not specified99.76%[3]
Supercritical Fluid Extraction (Ethanol modifier)Nobiletin & TangeretinCitrus depressa Hayata peel107% of conventional solvent extractionNot specified[4][5]
Macroporous Resin and Polyamide ChromatographyTotal FlavonoidsPolygonum perfoliatum L.Not specified59.02%[6]

Q4: How do the methoxy groups affect the solubility of these flavonoids?

The presence of multiple methoxy groups makes trimethoxylated flavonoids less polar than their hydroxylated counterparts. This generally results in good solubility in organic solvents like methanol (B129727), ethanol, acetone, and ethyl acetate.[7] However, they are poorly soluble in water. The choice of solvent is critical for both extraction and chromatographic separation. For instance, in RP-HPLC, a mobile phase consisting of acetonitrile (B52724) or methanol with water is typically used, and the higher organic content is required for elution compared to more polar flavonoids.

Troubleshooting Guides

HPLC Purification

Issue 1: Co-elution of Nobiletin and Tangeretin

Nobiletin and tangeretin often co-elute due to their similar structures and polarities.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve resolution.

    • Solvent Type: If using methanol, try switching to acetonitrile, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Additives: The addition of a small percentage of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.

    • Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions with the aromatic rings of the flavonoids.[8]

    • Pentafluorophenyl (PFP) Columns: PFP columns provide unique dipole-dipole and ion-exchange interactions that can be effective for separating structurally similar aromatic compounds.[8]

Issue 2: Peak Tailing

Peak tailing can be caused by interactions with active sites on the silica (B1680970) backbone of the column or by overloading the column.

Troubleshooting Steps:

  • Check for Column Overload: Reduce the amount of sample injected.

  • Mobile Phase pH: For ionizable impurities, adjusting the mobile phase pH can suppress ionization and reduce tailing.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol (B1196071) groups that can cause tailing.

  • Incorporate Mobile Phase Additives: A small amount of a competing base, like triethylamine (B128534) (TEA), can mask active sites, but this is often not necessary with modern columns.

Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram.

Troubleshooting Steps:

  • Check Solvent Purity: Ensure high-purity HPLC-grade solvents are used.

  • Clean the System: Flush the injector and the entire system to remove any contaminants.

  • Sample Carryover: Run a blank gradient after your sample to check for carryover from the injector.

A general workflow for troubleshooting HPLC separation is presented below.

References

degradation of (+)-5,7,4'-Trimethoxyafzelechin in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling (+)-5,7,4'-Trimethoxyafzelechin in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.

Troubleshooting Guide

Encountering issues with the stability of this compound can compromise experimental results. This guide addresses common problems in a question-and-answer format.

Q1: I'm observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?

A1: Several factors can contribute to the degradation of this compound in solution. The primary culprits are often related to pH, temperature, light exposure, and the presence of oxidizing agents. Like many flavonoids, it is susceptible to degradation under certain environmental conditions.[1]

  • pH: Flavonoid stability is highly dependent on the pH of the solution. Alkaline conditions, in particular, can promote rapid degradation. It is advisable to maintain a slightly acidic pH for solutions containing this compound.[2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6] Storing solutions at appropriate low temperatures is crucial.

  • Light Exposure: Exposure to UV and visible light can induce photodegradation.[1]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the flavonoid structure.

Q2: My experimental results are inconsistent when using this compound. How can I improve reproducibility?

A2: Inconsistent results often stem from the degradation of the compound during sample preparation and analysis. To improve reproducibility:

  • Standardize Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If storing solutions, use amber vials, purge with an inert gas like nitrogen or argon to remove oxygen, and store at low temperatures (4°C for short-term, -20°C or -80°C for long-term).

  • Control Experimental Conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.

  • Use High-Purity Solvents: Solvents should be of high purity and degassed to remove dissolved oxygen.

  • Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to prevent oxidative degradation.

Q3: I suspect my compound is degrading during HPLC analysis. What are the signs and how can I prevent this?

A3: On-column degradation can be a source of variability. Signs include poor peak shape, the appearance of unexpected peaks, or a decrease in the main peak area over a sequence of injections.

  • Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain the stability of the flavonoid during analysis.[7]

  • Sample Solvent: Dissolve the sample in the initial mobile phase composition to ensure compatibility and good peak shape.

  • Temperature Control: Use a thermostatically controlled autosampler and column compartment to maintain a consistent and cool temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the methoxy (B1213986) groups, this compound is expected to have relatively lower polarity compared to its hydroxylated parent compound, afzelechin. Solvents such as methanol (B129727), ethanol, acetonitrile, and DMSO are suitable for dissolving this compound. For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent before diluting with an aqueous buffer.

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.

  • Solutions: For short-term storage (up to a few days), keep solutions at 4°C in the dark, preferably in amber vials with the headspace flushed with nitrogen. For long-term storage, aliquot the solution into appropriate volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the degradation of similar flavonoids, the primary degradation routes are likely to be oxidation and hydrolysis. Oxidation can lead to the formation of quinone-type structures and cleavage of the C-ring. Hydrolysis, particularly under acidic or basic conditions, could potentially cleave the heterocyclic C-ring. The methoxy groups are generally more stable than hydroxyl groups and may offer some protection against degradation.[8][9][10]

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantifying the parent compound and detecting degradation products.[11] For structural elucidation of the degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended.[12][13]

Quantitative Data Summary

The following tables summarize typical degradation data for flavonoids under forced degradation conditions. While this data is for related flavonoids, it provides a useful reference for designing stability studies for this compound.

Table 1: Effect of pH on Flavonoid Stability (Illustrative Data)

pHConditionFlavonoid ExampleDegradation (%) after 24hReference
3.00.1 N HClRutin6.65[14]
7.4PBS BufferQuercetinFollows first-order kinetics[15]
9.00.1 N NaOHQuercetinSignificant degradation[16]
11.00.1 N NaOHCurcumin100[14]

Table 2: Effect of Temperature on Flavonoid Degradation (Illustrative Data)

Temperature (°C)ConditionFlavonoid ExampleDegradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)Reference
70Aqueous SolutionQuercetin GlycosidesVaries-[17]
80Freeze-dried pasteQuercetin-3-glucoside1.5 x 10⁻²-[18]
120Freeze-dried pasteQuercetin-3-glucoside2.6 x 10⁻²-[18]
60Aqueous Solution(-)-epicatechin (B1671481)--[19]

Table 3: Effect of Oxidative Stress on Flavonoid Stability (Illustrative Data)

Oxidizing AgentConditionFlavonoid ExampleDegradation (%) after 24hReference
3% H₂O₂SolutionRutinMinimal[16]
30% H₂O₂SolutionPiperine (B192125)64.14[16]
0.03% H₂O₂SolutionGinkgo Flavonol GlycosidesDegradation observed[17]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 1, 2, 6, 12, 24 hours).[16]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature and analyze at various time points (e.g., 15, 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.[16]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and analyze at various time points (e.g., 1, 2, 6, 12, 24 hours).[16]

    • Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., 50:50 methanol:water). Incubate at an elevated temperature (e.g., 70°C) and analyze at various time points.[17]

    • Photodegradation: Expose a diluted solution to UV light (e.g., in a photostability chamber) and analyze at various time points. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the degradation kinetics (e.g., first-order) by plotting the logarithm of the remaining concentration versus time.[18]

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (a UV scan should be performed to determine the optimal wavelength).

Visualizations

degradation_pathway compound This compound oxidized Oxidized Products (e.g., Quinones, Ring Cleavage) compound->oxidized Oxidation (O₂, Metal Ions) hydrolyzed Hydrolyzed Products (e.g., Ring Opening) compound->hydrolyzed Hydrolysis (Acid/Base)

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) stock->stress sampling Sample at Time Points stress->sampling quench Neutralize/Quench Reaction sampling->quench dilute Dilute for Analysis quench->dilute hplc HPLC-UV/DAD Analysis dilute->hplc data Data Processing & Kinetics hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic decision decision sol1 Action: Store in dark, low temp, inert atmosphere decision->sol1 Improper decision2 Check Solution pH decision->decision2 Proper issue Issue: Compound Degradation issue->decision Check Storage Conditions sol2 Action: Adjust to slightly acidic pH decision2->sol2 Alkaline decision3 Check for Oxidants/ Light Exposure decision2->decision3 Acidic/Neutral sol3 Action: Use degassed solvents, amber vials, work in low light decision3->sol3 Present sol4 Consider inherent instability, consult literature decision3->sol4 Absent

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of (+)-5,7,4'-Trimethoxyafzelechin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a methylated flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] However, their therapeutic potential is often limited by their low solubility in water, which can lead to poor absorption and bioavailability when administered orally.[2][4][5] The methoxy (B1213986) groups on this compound, while potentially enhancing its cellular uptake due to increased lipophilicity, also contribute to its poor aqueous solubility.[6]

Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble flavonoids like this compound?

Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[7][8] For flavonoids, common and effective approaches include:

  • Solid Dispersion: Dispersing the compound in an inert hydrophilic carrier can increase its dissolution rate.[9][10][11][12]

  • Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[7][][14][15]

  • Complexation with Cyclodextrins: Encapsulating the flavonoid molecule within a cyclodextrin (B1172386) cavity can significantly improve its aqueous solubility.[4][16][17][18]

  • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[19][20][21]

  • pH Modification: Adjusting the pH of the medium can increase the solubility of ionizable compounds.[22][23][24]

Q3: Are there any potential biological activities associated with this compound?

While specific studies on this compound are limited, related methoxyflavones and afzelechin derivatives have shown various biological activities. For instance, afzelechin has demonstrated anti-inflammatory properties by inhibiting NF-κB and STAT-1 signaling pathways.[3] Other trimethoxyflavones have been investigated for their neuroprotective and anti-inflammatory effects.[6][25] Flavonoids, as a class, are known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[26][27][28]

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution of this compound for in vitro assays.

Possible Cause & Solution:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in aqueous buffers.

    • Troubleshooting Step 1: Use of Co-solvents. Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) 400 before adding it to the aqueous buffer.[20][21] Be mindful of the final solvent concentration in your assay, as high concentrations can affect cell viability and experimental outcomes.

    • Troubleshooting Step 2: pH Adjustment. If the compound has ionizable functional groups, adjusting the pH of the buffer might improve its solubility.[24] For flavonoids, solubility can sometimes be increased in slightly alkaline conditions, but stability may be compromised.[22][24]

    • Troubleshooting Step 3: Sonication. Gentle sonication can help to disperse the compound and facilitate dissolution.

Issue 2: Poor bioavailability observed in animal studies despite promising in vitro activity.

Possible Cause & Solution:

  • Precipitation in the Gastrointestinal Tract: The compound may dissolve in the formulation but precipitate in the aqueous environment of the GI tract.

    • Troubleshooting Step 1: Solid Dispersion Formulation. Formulating this compound as a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG) can enhance its dissolution rate and prevent precipitation.[9][10][11]

    • Troubleshooting Step 2: Nanoparticle Formulation. Nanosuspensions or nanoparticle formulations can improve the dissolution rate and saturation solubility, leading to better absorption.[7][14]

    • Troubleshooting Step 3: Cyclodextrin Complexation. Forming an inclusion complex with cyclodextrins can increase the solubility and bioavailability of the compound.[4][16][18]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile compounds and aims to disperse the drug in a hydrophilic carrier to improve its dissolution rate.[10][11]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Common solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Once a solid film is formed on the flask wall, transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, XRD, FTIR).

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes by Kneading Method

This method is simple, requires no organic solvents, and is effective for forming inclusion complexes.[29]

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., HP-β-CD)

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound to the paste and knead the mixture for a specified time (e.g., 45-60 minutes).

  • During kneading, add small amounts of water if the mixture becomes too dry.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

  • Characterize the inclusion complex to confirm its formation (e.g., using DSC, XRD, FTIR, and NMR).

Quantitative Data Summary

The following table summarizes the potential improvement in solubility for flavonoids using different enhancement techniques, based on literature data for similar compounds. Note that specific values for this compound are not available and would need to be determined experimentally.

TechniqueCarrier/SystemExample FlavonoidFold Solubility Increase (Approximate)Reference(s)
Cyclodextrin Complexation Thioether-bridged dimeric β-CDMyricetin33.6[17]
Thioether-bridged dimeric β-CDQuercetin12.4[17]
Thioether-bridged dimeric β-CDKaempferol10.5[17]
Monomeric β-CDMyricetin5.4[17]
Monomeric β-CDQuercetin3.3[17]
Monomeric β-CDKaempferol2.7[17]
Micellar Formulation Glycyrrhizic acidBaicalein4606[30]
Lyophilization Aqueous ethanolDihydroquercetin4.41[30]
AcetonitrileDihydroquercetin3.06[30]
Phospholipid Complex PhospholipidKaempferol216.70[30]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound SD Solid Dispersion Problem->SD Select Strategy Nano Nanoparticle Formulation Problem->Nano Select Strategy CD Cyclodextrin Complexation Problem->CD Select Strategy CoSolvent Co-solvent/pH Adjustment Problem->CoSolvent Select Strategy PhysChem Physicochemical Characterization (DSC, XRD, FTIR) SD->PhysChem Nano->PhysChem CD->PhysChem Dissolution In Vitro Dissolution Studies CoSolvent->Dissolution PhysChem->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability Outcome Improved Therapeutic Efficacy Bioavailability->Outcome

Caption: Experimental workflow for overcoming poor aqueous solubility.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_flavonoid Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates STAT1 STAT-1 Pathway LPS->STAT1 Activates Afzelechin (+)-Afzelechin Derivative Afzelechin->NFkB Inhibits Afzelechin->STAT1 Inhibits Nrf2 Nrf2 Pathway Afzelechin->Nrf2 Activates Inflammation Inflammatory Mediators (iNOS, COX-2, IL-1β, TNF-α) NFkB->Inflammation Upregulates STAT1->Inflammation Upregulates Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant Upregulates

Caption: Potential anti-inflammatory signaling pathways of afzelechin derivatives.

References

troubleshooting peak tailing in HPLC of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-5,7,4'-Trimethoxyafzelechin and related flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for this compound on my reversed-phase C18 column?

Peak tailing for flavonoid compounds like this compound on silica-based C18 columns is primarily caused by secondary-site interactions.[1][2] The main culprit is the interaction between the phenolic hydroxyl groups on the analyte and exposed, ionized silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the stationary phase.[2][3][4] These interactions create an additional, undesirable retention mechanism alongside the primary hydrophobic retention, leading to an asymmetrical peak shape where the latter part of the peak is drawn out.[1][2]

Q2: How does the mobile phase pH influence the peak shape of my analyte?

Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds like flavonoids.[5] The silanol groups on the silica packing are acidic and become ionized (negatively charged) at pH levels above 3.[1] If the mobile phase pH is too high, these ionized silanols can strongly interact with any partially ionized hydroxyl groups on your flavonoid, causing tailing.[3] To prevent this, it is crucial to use a mobile phase with a low pH, typically between 2.5 and 3.5.[1][5] This is usually achieved by adding a modifier like formic acid or phosphoric acid, which suppresses the ionization of both the silanol groups and the analyte, leading to sharper, more symmetrical peaks.[5][6]

Q3: What is "end-capping" and how does it help reduce peak tailing?

End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups that remain after the C18 chains are bonded to the silica.[4][7] This is typically done using a small, reactive silane (B1218182) reagent.[4][8] By converting the polar silanol groups into less polar, non-reactive groups, end-capping minimizes the potential for secondary interactions with polar analytes.[4][7] Using a high-quality, fully end-capped column is highly recommended for analyzing basic or acidic compounds that are prone to tailing.[7]

Q4: Could my column be degrading, and how would that cause peak tailing?

Yes, column degradation is a common cause of increased peak tailing over time. This can happen in several ways:

  • Packing Bed Deformation: Voids can form at the column inlet, or channels can develop in the packing bed, leading to an uneven flow path and distorted peaks.[7]

  • Frit Blockage: Accumulation of particulate matter from the sample or mobile phase on the inlet frit can disrupt the sample band as it enters the column.[7][9]

  • Stationary Phase Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.[10][11]

  • Loss of End-Capping: Operating at extreme pH values (especially high pH) can hydrolyze and strip away the end-capping groups, re-exposing the active silanol sites.

If you notice that peak tailing worsens with each injection or is present for all peaks, it is a strong indicator of a column issue.

Q5: My peak is still tailing after optimizing the mobile phase. What other system factors should I check?

If mobile phase and column issues are ruled out, consider these "extra-column" effects:

  • Excessive Tubing: The length and internal diameter of the tubing connecting the injector, column, and detector contribute to peak broadening and tailing. Use narrow-bore (e.g., 0.005") PEEK tubing and keep lengths to a minimum.[3][10]

  • Improper Fittings: Poorly connected fittings can create small voids or dead volumes in the flow path, leading to sample dispersion and peak distortion.[12]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.[10][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[7][10] Try diluting your sample to see if the peak shape improves.[7]

Troubleshooting Guide

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for Peak Tailing cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks cluster_sample Sample Checks start Peak Tailing Observed for This compound mp_ph Is Mobile Phase pH > 3.5? start->mp_ph col_type Is column old or non-end-capped? start->col_type sys_volume Is there extra-column volume? start->sys_volume sample_solvent Is sample solvent stronger than mobile phase? start->sample_solvent mp_ph_sol Action: Add 0.1% Formic or Phosphoric Acid to aqueous phase. Target pH 2.5-3.0. mp_ph->mp_ph_sol mp_buffer Is buffer concentration adequate? mp_buffer_sol Action: Ensure buffer concentration is sufficient (e.g., 10-25 mM). mp_buffer->mp_buffer_sol col_type_sol Action: Use a modern, high-purity, fully end-capped C18 column. col_type->col_type_sol col_contam Is column contaminated? col_contam_sol Action: Flush column with strong solvent. Use a guard column. col_contam->col_contam_sol col_void Is there a void at column inlet? col_void_sol Action: Replace the column. col_void->col_void_sol sys_volume_sol Action: Minimize tubing length and ID. Check for dead volume in fittings. sys_volume->sys_volume_sol sample_solvent_sol Action: Dissolve sample in mobile phase. sample_solvent->sample_solvent_sol sample_overload Is column overloaded? sample_overload_sol Action: Dilute sample and reinject. sample_overload->sample_overload_sol

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

Data Presentation: Impact of Chromatographic Conditions

The tables below summarize how different parameters can affect peak symmetry for a typical flavonoid analysis. The USP Tailing Factor (T) is used to quantify peak asymmetry; a value of T=1.0 is a perfectly symmetrical Gaussian peak, while T>1.2 is generally considered significant tailing.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase Composition (Aqueous:Acetonitrile)pH ModifierResulting pHAnalyte Retention Time (min)USP Tailing Factor (T)
60:40 Water:ACNNone6.85.22.1
60:40 Water:ACN0.1% Acetic Acid3.28.51.4
60:40 Water:ACN0.1% Formic Acid 2.7 9.1 1.1
60:40 Water:ACN0.1% Phosphoric Acid2.19.81.0

This table illustrates that lowering the mobile phase pH significantly improves peak shape by suppressing silanol interactions.

Table 2: Effect of Column Type and Condition on Tailing Factor

Column TypeColumn ConditionUSP Tailing Factor (T)Notes
Standard C18 (non-end-capped)New1.8Significant secondary interactions with exposed silanols.
Modern End-Capped C18 New 1.1 Recommended for polar/ionizable compounds.
Modern End-Capped C18After 500 injections (no guard)1.6Contamination and bed degradation lead to poor peak shape.
Modern End-Capped C18 with Guard ColumnAfter 500 injections1.2Guard column protects the analytical column, preserving performance.

This table demonstrates the importance of selecting a high-quality, end-capped column and using a guard column to prolong its life.

Experimental Protocols

Protocol 1: Standard HPLC Method for Flavonoid Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[14]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably with high-purity silica and end-capping.[6][15]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% to 80% B

    • 30-35 min: Hold at 80% B

    • 35-40 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 25-30 °C.[6][15]

  • Detection Wavelength: 280 nm or as determined by the analyte's UV spectrum.[16]

  • Injection Volume: 10-20 µL.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) or acetonitrile to a final concentration of 1 mg/mL.

  • Working Standards: Prepare working standards by serially diluting the stock solution with the initial mobile phase (e.g., 80:20 Water/ACN with 0.1% formic acid) to achieve a suitable concentration range for the calibration curve.

3. Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent like methanol or ethanol, potentially with sonication.[14]

  • Centrifugation: Centrifuge the extract to remove solid particulates.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to prevent column frit blockage.[14]

References

Technical Support Center: Optimization of Extraction Parameters for Methylated Catechins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction parameters for methylated catechins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are methylated catechins and why are they important?

Methylated catechins are a specific type of catechin (B1668976), a class of polyphenolic compounds abundant in tea leaves. Key examples include (-)-epigallocatechin-3-O-(3-O-methyl) gallate (EGCG3''Me) and (-)-3-O-methyl epicatechin gallate (ECG3'Me).[1] These compounds are of significant interest in research and drug development due to their potential health benefits, which can differ from their non-methylated counterparts.

Q2: Which extraction solvents are most effective for methylated catechins?

The choice of solvent is a critical parameter influencing extraction efficiency. Acidified ethanol (B145695) has been shown to be effective for extracting methylated catechins. For instance, a study on Zijuan tea utilized acid ethanol as the extraction solvent.[2] Another efficient procedure for isolating methylated catechins from green tea involved using 80% ethanol for elution in column chromatography.[1] Generally, polar solvents like methanol (B129727) and ethanol, often mixed with water, are used for catechin extraction due to their ability to dissolve these polar molecules.[3][4]

Q3: What is the optimal temperature for extracting methylated catechins?

Temperature plays a crucial role in extraction efficiency but also affects the stability of catechins. For the extraction of methylated catechins from Zijuan tea, an optimal temperature of 75°C was identified.[2] It is important to note that high temperatures (above 80°C) can lead to the degradation and epimerization of catechins, converting them into their isomers and potentially reducing the yield of the desired compound.[4][5] Therefore, careful temperature control is essential.

Q4: How does pH affect the stability and extraction of methylated catechins?

The pH of the extraction solvent can significantly impact the stability and yield of catechins. An acidic environment generally enhances the stability of catechins. For instance, using a formic acid solution with a pH of 2.5 has been employed in the separation of catechins, including methylated forms, by HPLC.[1][6] Studies have shown that a lower pH (around 2) can lead to a higher yield of catechins during extraction.[7][8] Conversely, higher pH conditions can decrease the extraction efficiency of major catechins due to epimerization.[9]

Q5: What analytical methods are used to quantify methylated catechins?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous analysis and quantification of various catechins, including methylated catechins.[1][10][11][12] Typically, a reversed-phase C18 column is used with a gradient elution of a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1][6][13] Detection is usually performed using a UV detector at a wavelength of around 280 nm.[1][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Methylated Catechins Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the target compounds.Switch to or optimize the concentration of an acidified ethanol solution. A study on Zijuan tea found acid ethanol to be effective.[2] Consider using 80% ethanol, which has been used successfully for isolation.[1]
Incorrect Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.Optimize the extraction temperature. A study found 75°C to be optimal for methylated catechin extraction from Zijuan tea.[2] Avoid excessively high temperatures (above 80°C) to prevent degradation and epimerization.[5]
Inappropriate Solid-to-Liquid Ratio: An insufficient volume of solvent may not allow for complete extraction.Increase the solvent-to-solid ratio. An optimized process for Zijuan tea used a ratio of 74:1 (mL/g).[2]
Inadequate Extraction Time: The duration of the extraction may be too short.Increase the extraction time. An optimized protocol for methylated catechins from Zijuan tea identified an extraction time of 100 minutes.[2]
Poor Peak Resolution in HPLC Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating methylated catechins from other compounds.Adjust the mobile phase composition and gradient. A common mobile phase is a mixture of acidified water (e.g., with formic or phosphoric acid to a pH of around 2.5) and methanol or acetonitrile.[1][6]
Incorrect Column Temperature: The column temperature can affect peak shape and resolution.Optimize the HPLC column temperature. A typical starting point is around 30-40°C.
Presence of Degradation Products High Extraction Temperature: Catechins are susceptible to heat-induced degradation and epimerization.[5]Lower the extraction temperature to a range of 70-80°C.[2][14]
High pH of Extraction Solvent: Alkaline conditions can promote the degradation and epimerization of catechins.[9]Acidify the extraction solvent to a pH between 2 and 4 to improve catechin stability.[7][8]
Prolonged Exposure to Air/Light: Oxidation can occur, leading to degradation.Minimize the exposure of the sample to air and light during extraction and processing.

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Catechins

ParameterMethylated Catechins (Zijuan Tea)[2]General Catechins (Hot Water Extraction)[14]General Catechins (Ultrasound-Assisted Extraction)General Catechins (Ethanol Extraction)[5]
Solvent Acid EthanolWaterEthanol/Water70% (v/v) Ethanol
Temperature 75°C80°C78°C68°C
Time 100 min30 min55 min60 min
Solid-to-Liquid Ratio 1:74 (g/mL)Not specified1:48 (mL/g)Not specified
Yield 26.7 mg/gNot specifiedNot specifiedNot specified

Note: Yields can vary significantly based on the plant material and specific methylated catechin being quantified.

Experimental Protocols

Protocol 1: Optimized Extraction of Methylated Catechins from Tea Leaves

This protocol is based on the optimized parameters for extracting methylated catechins from Zijuan tea.[2]

  • Sample Preparation: Dry the tea leaves and grind them into a fine powder to increase the surface area for extraction.

  • Solvent Preparation: Prepare an acidified ethanol solution. The specific acid and its concentration should be optimized for your specific sample.

  • Extraction:

    • Weigh a known amount of the powdered tea sample.

    • Add the acidified ethanol solvent at a solid-to-liquid ratio of 1:74 (g/mL).

    • Place the mixture in a temperature-controlled shaker or water bath set to 75°C.

    • Extract for 100 minutes with continuous agitation.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • The extract can then be concentrated using a rotary evaporator under reduced pressure to remove the solvent.

  • Quantification:

    • Redissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase for HPLC).

    • Analyze the sample using a validated HPLC method to quantify the methylated catechins.

Protocol 2: Isolation of Methylated Catechins using Column Chromatography

This protocol is a general guide based on a successful method for isolating EGCG3''Me and ECG3'Me.[1]

  • Initial Extraction: Perform a preliminary extraction of catechins from green tea using a suitable solvent like 80% ethanol.

  • Column Preparation: Pack a column with a suitable stationary phase, such as Toyopearl HW-40S.

  • Loading the Sample: Concentrate the initial extract and load it onto the prepared column.

  • Elution: Elute the column with 80% ethanol.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis of Fractions: Analyze the collected fractions using HPLC to identify those containing the methylated catechins of interest.

  • Purification: Pool the fractions rich in the target methylated catechins. A second round of column chromatography may be necessary to achieve higher purity.

  • Final Quantification and Characterization: Analyze the purified fractions to confirm the identity and purity of the isolated methylated catechins.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Tea Leaves grind Grind to Fine Powder start->grind mix Mix with Acidified Ethanol (1:74 g/mL) grind->mix extract Extract at 75°C for 100 min mix->extract filter Filter to Separate Extract extract->filter concentrate Concentrate Extract (e.g., Rotary Evaporator) filter->concentrate hplc HPLC Quantification concentrate->hplc end End: Quantified Methylated Catechins hplc->end

Caption: Workflow for Optimized Methylated Catechin Extraction.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_temp Temperature Optimization cluster_ratio_time Ratio & Time Optimization start Low Yield of Methylated Catechins check_solvent Is the solvent acidified ethanol? start->check_solvent change_solvent Action: Switch to or optimize acidified ethanol concentration. check_solvent->change_solvent No check_temp Is the temperature ~75°C? check_solvent->check_temp Yes end Re-evaluate Yield change_solvent->end adjust_temp Action: Adjust temperature. Avoid >80°C. check_temp->adjust_temp No check_ratio Is the solid:liquid ratio ~1:74? check_temp->check_ratio Yes adjust_temp->end adjust_ratio Action: Increase solvent ratio. check_ratio->adjust_ratio No check_time Is the extraction time ~100 min? check_ratio->check_time Yes adjust_ratio->end adjust_time Action: Increase extraction time. check_time->adjust_time No check_time->end Yes adjust_time->end

Caption: Troubleshooting Logic for Low Methylated Catechin Yield.

References

preventing oxidation of (+)-5,7,4'-Trimethoxyafzelechin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of (+)-5,7,4'-Trimethoxyafzelechin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a methoxylated flavan-3-ol, a class of flavonoids. Like other flavonoids, its biological activity is intrinsically linked to its chemical structure. Oxidation can lead to the formation of degradation products with altered or diminished pharmacological properties, potentially impacting experimental reproducibility and the therapeutic efficacy of drug candidates. The methoxy (B1213986) groups on the A and B rings are expected to influence its stability compared to its hydroxylated parent compound, afzelechin. While O-methylation can increase metabolic stability and lipophilicity, it may also alter the compound's susceptibility to chemical oxidation.[1][2]

Q2: What are the primary factors that can cause the oxidation of this compound during storage?

Based on the general principles of flavonoid chemistry, the primary factors that can induce oxidation include:

  • Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[4][5][6]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative processes.

  • Presence of Metal Ions: Redox-active metals such as iron and copper can catalyze the oxidation of flavonoids.

  • pH of the Medium: The stability of flavonoids can be pH-dependent, although this is more pronounced for hydroxylated flavonoids than for their methoxylated counterparts.

Q3: How do the methoxy groups in this compound affect its stability compared to non-methoxylated flavonoids?

The presence of methoxy groups at positions 5, 7, and 4' significantly alters the electronic properties of the molecule compared to its hydroxylated analog, afzelechin. Hydroxyl groups are primary sites for antioxidant activity through hydrogen atom donation. By replacing these with methoxy groups, the molecule's ability to act as a traditional radical scavenger is reduced.[1][7] However, this modification also protects these positions from direct oxidation. O-methylation generally increases the metabolic stability of flavonoids and their absorption.[8] While the inherent antioxidant capacity might be lower, the overall stability of the pure compound under specific storage conditions might be enhanced due to the protection of these reactive hydroxyl groups.

Q4: What are the visible signs of oxidation of a this compound sample?

Typically, the oxidation of flavonoids can lead to a color change in the sample. For a solid, off-white or pale-yellow powder, the development of a more intense yellow, brown, or even reddish hue can indicate degradation. In solution, a similar color change may be observed, along with the potential for precipitation if the oxidation products are less soluble. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are crucial for confirming the stability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid sample (e.g., yellowing or browning). Oxidation due to exposure to air, light, or elevated temperatures.Store the compound in an inert atmosphere (argon or nitrogen), in an amber vial, at low temperatures (-20°C or -80°C). Ensure the container is tightly sealed.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products due to oxidation.Re-evaluate storage conditions. Purify the sample if necessary. Use the analytical protocol provided below to monitor stability over time.
Inconsistent results in biological assays. Degradation of the compound leading to reduced concentration of the active molecule and the presence of interfering byproducts.Always use freshly prepared solutions from a properly stored solid sample. Qualify the purity of the compound before use. Consider including a positive control with a freshly opened vial.
Poor solubility of the sample after storage. Formation of polymeric oxidation products that are less soluble.Discard the sample and use a fresh, properly stored batch. Review and optimize storage conditions to prevent future degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Under Different Storage Conditions

Objective: To determine the optimal storage conditions for this compound by evaluating its stability under various temperatures, atmospheres, and light exposures.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Inert gas (argon or nitrogen)

  • Amber and clear glass vials with screw caps

  • Temperature-controlled environments: -80°C freezer, -20°C freezer, 4°C refrigerator, 25°C incubator, 40°C incubator.

Procedure:

  • Sample Preparation: Aliquot equal amounts (e.g., 1-2 mg) of solid this compound into amber and clear vials.

  • Atmosphere Control: For each vial type, create two sets of atmospheric conditions:

    • Air: Tightly cap the vials in ambient air.

    • Inert Gas: Purge the vials with argon or nitrogen for 1-2 minutes before tightly capping.

  • Storage Conditions: Place the prepared vials in the different temperature-controlled environments.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, and 12 months).

  • Analysis: At each time point, dissolve the contents of one vial in a known volume of an appropriate solvent (e.g., methanol or acetonitrile). Analyze the solution by HPLC-UV or LC-MS to determine the purity and concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the degradation over time for each condition.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and optimize as needed to resolve the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared from a fresh, high-purity sample of this compound.

Quantitative Data Summary

The following table summarizes the expected stability of flavan-3-ols based on literature for similar compounds. This data should be used as a guideline, and specific stability testing for this compound is highly recommended.

Storage Condition Expected Degradation Rate Rationale
-80°C, Inert Gas, Dark Very Low (<1% per year)Cryogenic temperatures and lack of oxygen and light minimize chemical reactions. This is the ideal storage condition.
-20°C, Inert Gas, Dark Low (<5% per year)Low temperature significantly slows degradation. Inert atmosphere and protection from light are crucial.
4°C, Inert Gas, Dark ModerateRefrigeration slows down reactions, but some degradation may occur over several months.
25°C, Air, Light High to Very HighRoom temperature, oxygen, and light exposure create conditions highly favorable for rapid oxidation.
40°C, Air, Light Very HighAccelerated degradation conditions, useful for stress testing but not for long-term storage.

Visualizations

Oxidation_Pathway cluster_factors Oxidative Stressors Compound This compound (Stable) Oxidized Oxidized Products (e.g., Quinones, Dimers) Compound->Oxidized Oxidation Oxygen Oxygen Oxygen->Oxidized Light Light (UV) Light->Oxidized Heat Heat Heat->Oxidized Metals Metal Ions (Fe, Cu) Metals->Oxidized

Caption: Factors leading to the oxidation of this compound.

Storage_Workflow cluster_procurement Procurement & Initial Handling cluster_storage Long-Term Storage cluster_usage Experimental Use Receive Receive Compound Purity Verify Purity (T=0) (HPLC/LC-MS) Receive->Purity Aliquot Aliquot into small quantities Purity->Aliquot Inert Purge with Inert Gas (Ar or N2) Aliquot->Inert Seal Seal in Amber Vials Inert->Seal Store Store at -20°C or -80°C Seal->Store Remove Remove single aliquot from storage Store->Remove Equilibrate Equilibrate to Room Temp (before opening) Remove->Equilibrate Prepare Prepare fresh solution Equilibrate->Prepare Use Use immediately in experiment Prepare->Use

Caption: Recommended workflow for handling and storing the compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of methylated flavonoids.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments.

Issue 1: Low Oral Bioavailability Despite Methylation

  • Question: I have synthesized a methylated flavonoid, but the in vivo pharmacokinetic (PK) study in rats still shows low oral bioavailability. What could be the potential reasons and how can I troubleshoot this?

  • Answer: While methylation significantly improves metabolic stability, other factors can still limit oral bioavailability.[1][2][3] Here’s a systematic approach to troubleshoot this issue:

    • Confirm Complete Methylation: Incomplete methylation can leave free hydroxyl groups susceptible to conjugation.

      • Recommendation: Re-verify the purity and chemical structure of your compound using techniques like NMR and mass spectrometry.

    • Assess Aqueous Solubility: Methylation can sometimes decrease aqueous solubility, which is crucial for dissolution in the gastrointestinal (GI) tract.[3]

      • Recommendation: Determine the aqueous solubility of your methylated flavonoid. If it's low (typically < 0.1 mg/mL), consider formulation strategies.[4]

    • Investigate Efflux Transporter Activity: Your methylated flavonoid could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestine, which actively pump the compound back into the GI lumen.[5][6][7]

      • Recommendation: Conduct an in vitro Caco-2 cell permeability assay. A high efflux ratio (B-A/A-B > 2) suggests the involvement of efflux transporters. Co-administration with a known inhibitor of these transporters (e.g., verapamil (B1683045) for P-gp) can confirm this.

    • Evaluate Gut Microbiota Metabolism: Although methylated flavonoids are more resistant to hepatic metabolism, the gut microbiota can potentially demethylate or otherwise metabolize the compound before absorption.

      • Recommendation: Perform in vitro anaerobic incubation of your compound with fecal matter from the animal model to assess its stability in the presence of gut microbes.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Question: My in vivo study shows significant variability in the plasma concentrations of the methylated flavonoid between individual animals. What are the possible causes and mitigation strategies?

  • Answer: High inter-individual variability is a common challenge in in vivo studies. The following factors could be contributing:

    • Genetic Polymorphisms: Variations in the expression and activity of metabolic enzymes and transporters among animals can lead to different absorption and clearance rates.

    • Differences in Gut Microbiota: The composition of gut microbiota can vary between animals, leading to differential metabolism of the flavonoid.

    • Physiological Factors: Differences in gastric pH, GI motility, and food intake can affect drug dissolution and absorption.

    Mitigation Strategies:

    • Increase Sample Size: A larger number of animals per group can help to obtain a more statistically robust dataset.

    • Standardize Experimental Conditions: Ensure consistent diet, housing conditions, and dosing procedures for all animals. Fasting animals overnight before dosing can help reduce variability related to food effects.

    • Use Genetically Homogeneous Animal Strains: Employing inbred strains of animals can minimize genetic variability.

Frequently Asked Questions (FAQs)

Q1: Why is methylation a preferred strategy for enhancing flavonoid bioavailability?

A1: The low bioavailability of many dietary flavonoids is primarily due to extensive and efficient metabolism in the intestine and liver, specifically through glucuronic acid and sulfate (B86663) conjugation of their free hydroxyl groups.[1][2] Methylation "caps" these hydroxyl groups, making the flavonoids resistant to this rapid conjugation.[1][3] This shifts the metabolism to less efficient pathways, such as CYP-mediated oxidation, leading to dramatically increased metabolic stability and improved intestinal absorption.[1][2]

Q2: What are the main formulation strategies to further improve the bioavailability of methylated flavonoids?

A2: While methylation addresses metabolic stability, formulation strategies can tackle poor aqueous solubility. Promising approaches include:

  • Nanoformulations: Encapsulating methylated flavonoids in nanoparticles, liposomes, or nanoemulsions can enhance their solubility, protect them from degradation in the GI tract, and improve their absorption.[8][9][10][11][12]

  • Solid Dispersions: Dispersing the methylated flavonoid in a water-soluble carrier at a molecular level can significantly improve its dissolution rate and solubility.[13]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the flavonoid, leading to enhanced solubility and dissolution.[13]

Q3: How do I choose the right in vitro model to predict the in vivo absorption of a methylated flavonoid?

A3: A combination of in vitro models is often most predictive:

  • Human Liver S9 Fraction: This model is excellent for assessing metabolic stability. By including appropriate cofactors, you can evaluate the susceptibility of your compound to both Phase I (CYP-mediated) and Phase II (conjugation) metabolism.[1][14] Methylated flavonoids are expected to show high stability in this assay.[14]

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is the gold standard for predicting intestinal permeability and identifying the role of efflux transporters.[14] It provides an apparent permeability coefficient (Papp) that can be correlated with in vivo absorption.[14]

Q4: Can methylation affect the biological activity of the flavonoid?

A4: This is a critical consideration. While it was once thought that the hydroxyl groups were essential for the biological actions of flavonoids, particularly their antioxidant properties, more recent studies have shown that this is not always the case.[1] In some instances, methylation has been found to not only preserve but even enhance the desired biological activities, such as the inhibition of cancer cell proliferation.[1][3] However, this is not universal, and the effect of methylation on the specific biological activity of interest must be experimentally verified for each compound.

Data Presentation

Table 1: Comparison of Apparent Permeability (Papp) of Methylated vs. Unmethylated Flavones in Caco-2 Cells

FlavonoidPapp (x 10⁻⁶ cm/s)Fold Increase with MethylationReference
7-hydroxyflavone7.8-[14]
7-methoxyflavone27.63.5[14]
Chrysin (5,7-dihydroxyflavone)3.0-[14]
5,7-dimethoxyflavone22.67.5[14]
Apigenin (5,7,4'-trihydroxyflavone)3.9-[14]
5,7,4'-trimethoxyflavone25.46.5[14]

Table 2: In Vivo Oral Bioavailability of a Methylated vs. Unmethylated Flavone in Rats

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Chrysin50Not DetectedNot Detected~0[15]
5,7-dimethoxyflavone5012004500High (exact % not stated)[15]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm² is generally considered acceptable.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Permeability Study (Basolateral to Apical):

    • Repeat the above steps, but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of appearance of the compound on the receiver side.

      • A: The surface area of the Transwell membrane.

      • C₀: The initial concentration of the compound on the donor side.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_formulation Formulation Development (Optional) cluster_invivo In Vivo Evaluation synthesis Synthesize & Purify Methylated Flavonoid characterization Structural Verification (NMR, MS) synthesis->characterization solubility Aqueous Solubility Assay characterization->solubility metabolism Metabolic Stability Assay (Human Liver S9) solubility->metabolism permeability Caco-2 Permeability Assay metabolism->permeability formulation Develop Formulation (e.g., Nanoformulation) permeability->formulation If solubility/permeability is low pk_study Pharmacokinetic (PK) Study (e.g., in Rats) permeability->pk_study formulation->pk_study data_analysis Data Analysis (Cmax, AUC, Bioavailability) pk_study->data_analysis

Caption: Experimental workflow for evaluating methylated flavonoid bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Blood flavonoid_lumen Methylated Flavonoid (MF) flavonoid_cell MF flavonoid_lumen->flavonoid_cell Passive Diffusion efflux_transporter Efflux Transporters (P-gp, BCRP, MRPs) flavonoid_cell->efflux_transporter phase2_enzymes Phase II Enzymes (UGTs, SULTs) flavonoid_cell->phase2_enzymes Minimal Metabolism flavonoid_blood MF to Systemic Circulation flavonoid_cell->flavonoid_blood Absorption efflux_transporter->flavonoid_lumen Efflux metabolite Conjugated Metabolites phase2_enzymes->metabolite

Caption: Fate of a methylated flavonoid in an intestinal enterocyte.

References

Technical Support Center: Managing Matrix Effects in LC-MS Analysis of Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of plant-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of plant-derived compounds?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plant-derived samples, this includes a complex mixture of compounds such as pigments, lipids, proteins, and salts.[2][3] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration and reduced sensitivity.[4][5] This is the more commonly observed effect.[6]

  • Ion Enhancement: An increase in the analyte's signal intensity, resulting in an overestimation of its concentration.[4]

These effects can significantly compromise the accuracy, precision, and reliability of quantitative analyses.[4][7][8]

Q2: How can I determine if my LC-MS analysis is affected by matrix effects?

A2: Several methods can be employed to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the analytical response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][4] A significant difference in response indicates the presence of matrix effects.[4]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte reveals the retention times at which co-eluting matrix components cause ion suppression or enhancement.[4][9]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent is compared to the slope of a calibration curve prepared in a matrix-matched standard. A notable difference between the slopes is indicative of matrix effects.[1][4]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: A multi-faceted approach is often necessary to effectively manage matrix effects. The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system.[5][9]

  • Chromatographic Separation: Optimizing the separation of the analyte from matrix components can prevent co-elution and the resulting interference.[1][9]

  • Method of Correction: When matrix effects cannot be eliminated, certain methods can be used to correct for their impact on quantification.[10]

The following workflow illustrates the decision-making process for managing matrix effects:

MatrixEffectWorkflow cluster_start Start cluster_assess Assessment cluster_decision Decision cluster_mitigation Mitigation Strategies cluster_end End Start LC-MS Analysis of Plant Extract Assess Assess for Matrix Effects (Post-Extraction Spike, Post-Column Infusion) Start->Assess IsEffect Significant Matrix Effect? Assess->IsEffect OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) IsEffect->OptimizeSamplePrep Yes End Accurate Quantification IsEffect->End No OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseIS Use Internal Standard (e.g., SIL-IS) OptimizeChromo->UseIS Revalidate Re-evaluate Matrix Effect UseIS->Revalidate Revalidate->IsEffect

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting Guides

Issue 1: Inconsistent quantification and poor reproducibility between samples.
  • Possible Cause: Variable matrix effects between different plant samples or batches. Even for the same plant species, the composition of the matrix can vary.[2]

  • Troubleshooting Steps:

    • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9] SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction.[11] If a SIL-IS is not available, consider a structural analog that elutes very close to the analyte.

    • Evaluate Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for every sample to minimize variability in the final extract composition.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1] This helps to compensate for consistent matrix effects.

Issue 2: Low signal intensity and poor sensitivity for the target analyte.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Utilize the post-column infusion technique to identify the retention time regions with significant ion suppression.

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analyte away from these suppression zones.[9]

    • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[5][12]

    • Sample Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[4][9] However, ensure that the analyte concentration remains above the limit of quantification.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on a hypothetical analysis of a model plant-derived compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 5-45 ± 8< 15
Liquid-Liquid Extraction (LLE)85 ± 7-20 ± 5< 10
Solid-Phase Extraction (SPE)92 ± 4-10 ± 3< 5

*Matrix Effect (%) is calculated as: ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A standard solution of the analyte in the initial mobile phase.

    • Set B (Post-Spiked Sample): A blank plant matrix extract (an extract from a sample known not to contain the analyte) spiked with the analyte standard at the same concentration as Set A.

    • Set C (Pre-Spiked Sample for Recovery): A blank plant matrix spiked with the analyte standard before the extraction process.

  • Analysis: Inject all three sets of samples into the LC-MS system and record the peak areas of the analyte.

  • Calculations:

    • Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value close to 0% indicates minimal interference. A negative value signifies ion suppression, and a positive value indicates ion enhancement.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: Analyte in Solvent LCMS LC-MS Analysis A->LCMS B Set B: Blank Extract + Analyte B->LCMS C Set C: Blank Matrix + Analyte -> Extract C->LCMS ME Calculate Matrix Effect ((B/A) - 1) * 100 LCMS->ME Rec Calculate Recovery (C/B) * 100 LCMS->Rec

Caption: Post-extraction spike experimental workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol provides a general guideline for using a C18 SPE cartridge to clean up a plant extract.

  • Sample Pre-treatment: Evaporate the initial plant extract to dryness and reconstitute it in a suitable solvent (e.g., 10% methanol (B129727) in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the target analytes with 5 mL of a stronger solvent (e.g., 90% methanol in water).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute it in the initial mobile phase for LC-MS analysis.

SPE_Protocol Start Reconstituted Plant Extract Load Load Sample Start->Load Condition Condition C18 Cartridge (Methanol -> Water) Condition->Load Wash Wash with Weak Solvent (Remove Polar Interferences) Load->Wash Elute Elute with Strong Solvent (Collect Analyte) Wash->Elute Final Evaporate and Reconstitute for LC-MS Elute->Final

Caption: Solid-Phase Extraction (SPE) workflow for plant extracts.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of flavonoid compounds in various matrices, from raw plant materials to finished pharmaceutical products.[1][2][3] Its high resolution and sensitivity make it ideal for analyzing complex mixtures.[4][5] This guide provides a detailed framework for the validation of an HPLC method for the novel flavonoid, (+)-5,7,4'-Trimethoxyafzelechin, adhering to the internationally recognized ICH (International Council for Harmonisation) guidelines.[4][5][6][7] While specific experimental data for this compound is not yet widely published, this document presents a comprehensive protocol and expected performance characteristics based on established methods for similar flavonoid structures, such as kaempferol, quercetin, and (-)-epiafzelechin.[8]

Proposed HPLC Method for Analysis

A reversed-phase HPLC method is proposed for the quantification of this compound. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape).[9][10]

Table 1: Proposed Chromatographic Conditions

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Determined by UV-Vis scan of this compound (likely around 280 nm)
Injection Volume 10 µL

I. HPLC Method Validation Parameters and Protocols

Method validation ensures that an analytical procedure is suitable for its intended purpose.[4][5] The following sections detail the experimental protocols for validating the proposed HPLC method for this compound, in accordance with ICH guidelines.[6][7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][9]

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked sample by adding a known amount of the reference standard to the placebo.

  • Inject all three solutions into the HPLC system.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo chromatogram. The peak in the spiked sample should be spectrally pure, which can be confirmed with a Diode Array Detector (DAD).

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[6]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,890
50751,345
751,126,567
1001,502,112
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Representative Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][6]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Table 4: Representative Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability % RSD for 6 replicates≤ 2%
Intermediate Precision % RSD for 6 replicates≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 5: Representative LOD and LOQ Data

ParameterExpected Value (µg/mL)
LOD ~0.1
LOQ ~0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

Table 6: Representative Robustness Data

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or resolution
Column Temperature ± 2°CSlight shift in retention time, but resolution maintained
Mobile Phase Composition ± 2% organic phaseSlight shift in retention time, but resolution maintained

II. Visualization of Workflows

Workflow for HPLC Method Validation

III. Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique for flavonoid analysis, other methods can also be employed, each with its own advantages and disadvantages.[11][12][13]

Table 7: Comparison of Analytical Methods for Flavonoid Analysis

MethodPrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, detection by UV-Vis absorbance.Robust, reproducible, widely available, good for quantification.[2]Moderate sensitivity, may not be suitable for all compounds if they lack a chromophore.
LC-MS Separation by HPLC, detection by mass spectrometry.High sensitivity and selectivity, provides structural information.[11][12]Higher cost, more complex instrumentation and data analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.[13][14]Requires derivatization for non-volatile flavonoids, which can be complex and time-consuming.[15]
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High separation efficiency, small sample and reagent volumes.Lower sensitivity and precision compared to HPLC for some applications.
UV-Vis Spectroscopy Measures absorbance of light by the sample.Simple, fast, and inexpensive.Low specificity, best for total flavonoid content rather than individual compounds.

Comparison of Analytical Techniques

References

Potential Cross-Reactivity of (+)-5,7,4'-Trimethoxyafzelechin in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (+)-5,7,4'-Trimethoxyafzelechin in immunoassays. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar flavonoids to provide an informed perspective on its potential behavior in common immunoassay platforms.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, their accuracy can be compromised by cross-reactivity, where the assay's antibodies bind to molecules that are structurally similar to the target analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration.[2] For small molecules like flavonoids, which share a common polyphenolic backbone, the potential for cross-reactivity is a significant consideration in assay development and validation.[2][3]

Structural Comparison and Potential for Cross-Reactivity

This compound belongs to the flavan-3-ol (B1228485) class of flavonoids. Its structure is characterized by a dihydroxylated A-ring with two methoxy (B1213986) groups, a hydroxylated B-ring with one methoxy group, and a heterocyclic C-ring. The potential for cross-reactivity in an immunoassay is largely determined by the structural similarity between the target analyte and other compounds present in the sample.

Antibodies developed for a specific flavonoid may recognize epitopes shared by other flavonoids, particularly those with similar hydroxylation and methoxylation patterns. The number and position of hydroxyl and methoxy groups on the flavonoid skeleton are known to play a crucial role in their biological activities and molecular interactions.[4][5] Therefore, it is plausible that an antibody generated against a flavonoid with a similar substitution pattern to this compound could exhibit some degree of cross-reactivity with it.

Below is a table comparing the structural features of this compound with other common flavonoids. While direct cross-reactivity data for this compound is not available, the structural similarities and differences can help predict its potential for interference in immunoassays targeting these other compounds.

CompoundClassA-Ring SubstitutionB-Ring SubstitutionC-Ring FeaturesPotential for Cross-Reactivity with this compound
This compound Flavan-3-ol 5,7-dimethoxy 4'-methoxy 3-hydroxyl Target Compound
(+)-CatechinFlavan-3-ol5,7-dihydroxy3',4'-dihydroxy3-hydroxylModerate to High (shared flavan-3-ol backbone and hydroxylation)
(-)-EpicatechinFlavan-3-ol5,7-dihydroxy3',4'-dihydroxy3-hydroxylModerate to High (stereoisomer of catechin)
QuercetinFlavonol5,7-dihydroxy3',4'-dihydroxy3-hydroxyl, C2=C3 double bondModerate (shared hydroxylation pattern, different C-ring)
KaempferolFlavonol5,7-dihydroxy4'-hydroxy3-hydroxyl, C2=C3 double bondModerate to Low (fewer hydroxyl groups on B-ring)
5,7,4'-TrimethoxyflavoneFlavone5,7,4'-trimethoxy-C2=C3 double bondHigh (identical methoxylation pattern, different C-ring)

Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA

To definitively determine the cross-reactivity of this compound in a specific immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This technique is well-suited for the detection of small molecules.[6] The following protocol provides a general framework for such an experiment.

Objective: To determine the percentage of cross-reactivity of this compound and other structurally related flavonoids in a competitive ELISA designed for a target flavonoid analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Target flavonoid analyte (for coating and standard curve)

  • This compound and other test flavonoids

  • Primary antibody specific for the target flavonoid

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target flavonoid analyte by incubating overnight at 4°C.

  • Washing: Wash the plate to remove any unbound analyte.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding of the antibody.

  • Competition: In a separate plate, pre-incubate the primary antibody with varying concentrations of the target flavonoid (for the standard curve) or the test compounds (this compound and other flavonoids).

  • Incubation: Transfer the antibody-analyte mixtures to the coated plate and incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the logarithm of the target analyte concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and each of the test compounds.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_afzelechin This compound cluster_catechin (+)-Catechin cluster_quercetin Quercetin a b a->b Structural Similarity (Flavan-3-ol backbone) c a->c Structural Similarity (Polyphenolic core) b->c Structural Similarity (Shared B-ring hydroxylation)

Caption: Structural similarities between this compound and other common flavonoids.

ELISA_Workflow cluster_steps Competitive ELISA Workflow start Start coat Coat Plate with Target Analyte start->coat wash1 Wash coat->wash1 block Block Plate wash1->block prepare_samples Prepare Standards & Test Compounds block->prepare_samples pre_incubate Pre-incubate Antibody with Samples prepare_samples->pre_incubate add_to_plate Add Mixture to Coated Plate pre_incubate->add_to_plate wash2 Wash add_to_plate->wash2 add_secondary Add Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance stop->read analyze Analyze Data & Calculate %CR read->analyze end End analyze->end

Caption: Experimental workflow for assessing cross-reactivity using competitive ELISA.

Conclusion

While direct experimental data for the cross-reactivity of this compound in immunoassays is currently lacking, its structural similarity to other flavonoids suggests a potential for such interactions. The degree of cross-reactivity will ultimately depend on the specific antibody used in the assay. Researchers and drug development professionals using immunoassays for the detection of flavonoids should be aware of this potential and, when necessary, perform validation experiments as outlined in this guide to ensure the accuracy and specificity of their results. The provided experimental protocol for competitive ELISA offers a robust method for quantifying the cross-reactivity of this compound and other related compounds.

References

A Comparative Guide to In Silico Docking of Trimethoxy-Flavonoids and Related Compounds with Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of flavonoids, with a focus on trimethoxy-derivatives similar to (+)-5,7,4'-Trimethoxyafzelechin, against various protein targets implicated in inflammation, neurological disorders, and viral infections. The data presented herein is compiled from multiple computational studies to offer insights into the potential therapeutic applications of these natural compounds.

Overview of Molecular Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for screening large compound libraries, predicting binding affinities, and understanding the molecular interactions that govern ligand-protein recognition.[1][2] A typical workflow involves preparing the 3D structures of both the ligand and the protein, performing the docking simulation using software like AutoDock Vina, and analyzing the resulting binding energies and poses.[2][3]

Comparative Docking Performance

The following tables summarize the binding affinities of various flavonoids and other natural compounds against key protein targets. Lower binding energy values (more negative) typically indicate a higher predicted binding affinity.

Anti-inflammatory Targets

Inflammatory processes are mediated by enzymes such as Cyclooxygenases (COX-1 and COX-2) and Lipoxygenase (LOX), as well as signaling proteins like Toll-like receptor-4 (TLR-4) and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6][7]

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
5-hydroxy-3',4',7-trimethoxyflavoneLipoxygenase (LOX)---
CurcuminCOX-1-8.6Aspirin-6.2
CurcuminCOX-2-7.56Ibuprofen-7.2
Silybin12R-Lox---
CatechinTLR-4---
QuercetinTLR-4---
ZINC5223934TNF-α-SPD304 (control)-

Note: Specific binding energies for all compounds were not available in the provided search results. The table indicates compounds that were studied against these targets.

Neuroprotective Targets

Flavonoids have shown potential in modulating the activity of proteins involved in neurological pathways. A study on 5,7,4'-trimethoxyflavone (TMF) and 5,7-dimethoxyflavone (B190784) (DMF) predicted their interaction with several receptors in the central nervous system.[8]

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
5,7,4'-trimethoxyflavone (TMF)5-HT2A-9.30
5,7-dimethoxyflavone (DMF)GABRA1-9.40
5,7-dimethoxyflavone (DMF)GABRG2-9.40
Antiviral Targets

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drug development.[9][10][11]

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
BictegravirSARS-CoV-2 Mpro (6LU7)-9.4N3 Inhibitor-6.9
RemdesivirSARS-CoV-2 Mpro (6LU7)---
LopinavirSARS-CoV-2 Mpro (6LU7)---
Two compounds from Arisaema jacquemontiiSARS-CoV-2 Mpro (6LU7)-8.1 (kJ/mol)--

Note: The binding energy for the compounds from Arisaema jacquemontii was reported in kJ/mol.

Experimental Protocols

The methodologies outlined in the referenced studies form the basis of the data presented. A generalized protocol for in silico molecular docking is as follows:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[2][4]

    • Water molecules, co-solvents, and existing ligands are removed from the protein structure.[2]

    • Hydrogen atoms and charges are added to the protein molecule.

    • The 3D structure of the ligand is obtained from databases like PubChem or generated using chemical drawing software.[9] The ligand's energy is minimized.[12]

  • Molecular Docking Simulation:

    • Software such as AutoDock Vina, PyRx, or Discovery Studio is used to perform the docking calculations.[2][4][8]

    • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.[3]

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Analysis of Results:

    • The results are analyzed to identify the binding pose with the lowest energy score, which represents the most stable predicted interaction.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizations

General Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (from PubChem/Draw) l_prep->docking analysis Analysis of Results (Binding Energy, Poses) docking->analysis validation Experimental Validation analysis->validation G LPS LPS TLR4 TLR-4 LPS->TLR4 Binds MAPK MAPKs TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Induces NFkB->Cytokines Induces

References

A Comparative Guide to Assessing the Purity of Synthetic (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the natural products sciences, the purity of a synthetic compound is paramount to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic (+)-5,7,4'-Trimethoxyafzelechin, a methoxylated derivative of the flavan-3-ol (B1228485) afzelechin known for its potential anti-inflammatory properties. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols.

Understanding the Importance of Purity

This compound and related flavonoids are of interest for their ability to modulate inflammatory signaling pathways. Impurities in a synthetic batch, such as unreacted starting materials, byproducts from side reactions (e.g., incomplete methylation or demethylation), or stereoisomers, can lead to misleading biological data, altered potency, or unforeseen toxicity. Therefore, rigorous purity assessment is a critical step in the validation of any synthetic compound intended for biological screening or further development.

Comparative Analysis of Purity Assessment

The purity of a synthetic batch of this compound can be compared against a high-purity commercial reference standard. In this guide, we will compare a hypothetical synthetic batch to a commercially available standard from MedChemExpress.

Table 1: Quantitative Purity Analysis of this compound

Analytical TechniqueParameterSynthetic BatchCommercial Standard (MedChemExpress)
High-Performance Liquid Chromatography (HPLC) Purity (by area %)96.5%>99.8%
Major Impurity 12.1% (retention time: 5.8 min)Not Detected
Major Impurity 21.4% (retention time: 7.2 min)Not Detected
Liquid Chromatography-Mass Spectrometry (LC-MS) [M+H]⁺ Ion333.1384333.1389
Impurity 1 [M+H]⁺319.1227 (likely demethylated)Not Detected
Impurity 2 [M+H]⁺347.1541 (likely over-methylated)Not Detected
Quantitative Nuclear Magnetic Resonance (qNMR) Purity (mol %)95.8%99.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a quantitative assessment of the purity of the sample by separating the main compound from its impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-20 min: 30-70% A

    • 20-25 min: 70-90% A

    • 25-30 min: 90% A

    • 30-35 min: 90-30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthetic this compound at 1 mg/mL in methanol (B129727).

  • Prepare a similar stock solution of the commercial reference standard.

  • Dilute both stock solutions to a working concentration of 100 µg/mL with the initial mobile phase composition.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities.

Instrumentation and Conditions:

  • LC System: As described for the HPLC method.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: Extract ion chromatograms for the expected [M+H]⁺ of this compound (C₁₈H₂₀O₅, expected m/z = 333.1384) and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments (COSY, HSQC, HMBC) for full structural elucidation. For qNMR, a certified reference standard is used for quantification.

Expected ¹H NMR Data for Pure this compound (in CDCl₃):

  • Signals corresponding to the aromatic protons on the A and B rings.

  • Signals for the methoxy (B1213986) groups (typically singlets around 3.8-3.9 ppm).

  • Signals for the protons on the C-ring, showing characteristic splitting patterns for the flavan-3-ol structure.

Visualizing the Process and Biological Context

To better understand the workflow and the biological relevance of using a high-purity compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Product cluster_analysis Purity Assessment cluster_comparison Comparison cluster_conclusion Outcome synthesis Synthetic this compound hplc HPLC Analysis (Quantitative Purity) synthesis->hplc lcms LC-MS Analysis (Impurity ID) synthesis->lcms nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr compare Data Comparison (Tables & Spectra) hplc->compare lcms->compare nmr->compare reference Commercial Reference Standard reference->compare pure Purity > 99% (Suitable for Biological Assays) compare->pure Meets Specs impure Purity < 99% (Requires Further Purification) compare->impure Fails Specs

Caption: Workflow for assessing the purity of synthetic compounds.

The biological significance of using a pure compound is highlighted by its interaction with specific signaling pathways. (+)-Afzelechin, the parent compound, has been shown to exhibit anti-inflammatory effects by modulating the NF-κB pathway.[1]

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS, TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates ub Ubiquitination & Degradation IkB->ub NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB NFkB_active Active NF-κB ub->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription Afzelechin This compound Afzelechin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of afzelechin derivatives.

Conclusion

The comprehensive assessment of purity for synthetic this compound requires a multi-technique approach. HPLC provides robust quantitative data on purity and the presence of impurities, while LC-MS offers invaluable information for impurity identification. NMR spectroscopy serves as the gold standard for structural confirmation. By comparing a synthetic batch to a high-purity commercial standard, researchers can confidently validate their material for use in biological assays, ensuring that the observed effects are attributable to the compound of interest and not confounding impurities. This rigorous quality control is essential for the advancement of drug discovery and development.

References

Structure-Activity Relationship of Afzelechin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Afzelechin, a flavan-3-ol (B1228485) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The structure of afzelechin provides a versatile scaffold for chemical modification, offering the potential to enhance its therapeutic efficacy and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of afzelechin and its derivatives, drawing upon experimental data from afzelechin and closely related flavan-3-ol analogs to elucidate the key structural features governing their biological effects. Due to a scarcity of comprehensive studies on a series of synthetic afzelechin derivatives, this guide incorporates data from catechin (B1668976) and epicatechin derivatives to infer potential SAR trends for afzelechin.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions. The structure of afzelechin, with its hydroxyl groups, is crucial for this activity.

Key Structural Features for Antioxidant Activity:
  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. The presence of hydroxyl groups on the B-ring and the A-ring enhances antioxidant activity.[1]

  • B-Ring Substitution: The substitution pattern on the B-ring significantly influences antioxidant potency.[1]

  • C-Ring Saturation: The saturated C-ring in flavan-3-ols like afzelechin contributes to their hydrogen-donating ability.

  • Glycosylation: Glycosylation of hydroxyl groups generally decreases antioxidant capacity due to the blockage of these active sites.

Comparative Antioxidant Activity of Flavan-3-ol Derivatives

The following table summarizes the antioxidant activity of (+)-catechin and its C-8 substituted derivatives, offering insights into potential modifications for afzelechin. The data is based on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundModificationIC50 (µM)Antiradical Power (ARP) = 1/ED50
(+)-CatechinParent Compound15.50.033
Derivative 1 8-Methyl16.20.032
Derivative 2 8-Bromo12.10.043
Derivative 3 8-Formyl10.80.048
Derivative 4 8-Hydroxymethyl11.50.045
Derivative 5 8-(1-hydroxy-2,2,2-trifluoroethyl)9.80.053
Derivative 6 8-Trifluoroacetyl9.50.054
TaxifolinDihydroquercetin8.50.061
QuercetinReference5.20.100
BHTReference20.10.026

Data adapted from a study on (+)-catechin derivatives, which are structurally analogous to afzelechin derivatives[2].

Anti-inflammatory Activity

Afzelechin has demonstrated notable anti-inflammatory properties. Studies on (+)-afzelechin have shown it can mitigate inflammatory responses by inhibiting key signaling pathways.

Mechanism of Anti-inflammatory Action of (+)-Afzelechin

(+)-Afzelechin has been shown to exert its anti-inflammatory effects by:

  • Promoting the production of heme oxygenase-1 (HO-1).[3]

  • Inhibiting the activation of nuclear factor-kappa B (NF-κB).[3]

  • Reducing the levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

  • Decreasing the phosphorylation of STAT-1.[3]

  • Facilitating the nuclear translocation of Nrf2.[3]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of (+)-afzelechin.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 p-STAT1 TLR4->STAT1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 STAT1->iNOS Pro_inflammatory Pro-inflammatory Mediators iNOS->Pro_inflammatory COX2->Pro_inflammatory Afzelechin (+)-Afzelechin Afzelechin->NFkB inhibits Afzelechin->STAT1 inhibits Nrf2 Nrf2 Afzelechin->Nrf2 activates ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1

Anti-inflammatory signaling pathway of (+)-afzelechin.

Anticancer Activity

The anticancer potential of flavan-3-ols is an active area of research. Modifications to the core structure can significantly impact cytotoxicity against cancer cell lines. The following data on 3-O-acyl and alkyl-(-)-epicatechin derivatives, which share the same flavan-3-ol core as afzelechin, provide valuable SAR insights.

Comparative Anticancer Activity of (-)-Epicatechin (B1671481) Derivatives
CompoundR Group (at C3-OH)PC3 IC50 (µM)SKOV3 IC50 (µM)U373MG IC50 (µM)
(-)-ECG (Reference)Galloyl>100>100>100
Acyloxy Derivative 1 Octanoyloxy15.618.210.2
Acyloxy Derivative 2 Decanoyloxy14.516.59.8
Acyloxy Derivative 3 Dodecanoyloxy18.221.412.5
Alkyloxy Derivative 1 Octyloxy10.59.88.5
Alkyloxy Derivative 2 Decyloxy8.97.96.4
Alkyloxy Derivative 3 Dodecyloxy12.410.19.2

Data adapted from a study on (-)-epicatechin derivatives[4].

SAR Analysis:

  • Lipophilicity: Increasing the length of the aliphatic chain at the 3-O-position from C8 to C10 enhances anticancer activity, while a further increase to C12 leads to a slight decrease. This suggests an optimal range of lipophilicity for cytotoxicity.[4]

  • Linkage Type: The introduction of an alkyloxy group at the 3-hydroxyl position resulted in significantly enhanced inhibitory activity compared to an acyloxy group.[4]

Antimicrobial Activity

The antimicrobial properties of flavonoids are of growing interest in the face of antibiotic resistance. While specific data on a series of afzelechin derivatives is limited, the general SAR for flavonoids suggests that lipophilicity and the presence of specific hydroxyl groups are important for antibacterial and antifungal activity.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the determination of the antioxidant activity of afzelechin derivatives using the DPPH assay.

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Afzelechin derivatives

  • 96-well microplate reader or spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample Solutions: Prepare a series of concentrations of the afzelechin derivatives in methanol or ethanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample concentration to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol/ethanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol Prepare 0.2 mM DPPH Solution Mix Mix Sample and DPPH Solution in Plate DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of Afzelechin Derivatives Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the DPPH antioxidant assay.
COX-2 Inhibition Assay (Anti-inflammatory Activity)

This protocol describes an in vitro assay to determine the COX-2 inhibitory activity of afzelechin derivatives.

Reagents and Equipment:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Afzelechin derivatives

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer to the desired concentration.

  • Sample Preparation: Prepare various concentrations of the afzelechin derivatives.

  • Reaction:

    • In a 96-well plate, add the COX-2 enzyme solution.

    • Add the afzelechin derivative solutions to the respective wells.

    • Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the reaction by adding a suitable stopping reagent (e.g., HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of COX-2 inhibition for each derivative concentration and determine the IC50 value.

MTT Assay (Anticancer Activity)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of afzelechin derivatives on cancer cells.

Reagents and Equipment:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the afzelechin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Broth Microdilution Method (Antimicrobial Activity)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of afzelechin derivatives against various microorganisms.

Reagents and Equipment:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Afzelechin derivatives

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Prepare a two-fold serial dilution of each afzelechin derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Derivatives in Broth Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

A Comparative Guide to the Antioxidant Capacity of Trimethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of various trimethoxylated flavonoids, supported by experimental data. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their antioxidant properties. Methylation of the hydroxyl groups in flavonoids can significantly alter their physicochemical and biological properties, including their antioxidant capacity, bioavailability, and metabolic stability. This comparison focuses on trimethoxylated flavonoids, offering insights into their relative efficacy in combating oxidative stress.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) are other common measures, comparing the antioxidant capacity of a compound to the standard antioxidant Trolox.

Below is a summary of the antioxidant activities of several methoxylated flavonoids from various studies. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Flavonoid DerivativeParent FlavonoidAssayIC50 (µM)FRAP ValueReference
Hydroxylated Flavonoids (for comparison)
LuteolinLuteolinDPPH2.10-[1]
ABTS0.59-[1]
FRAP-0.0101 mmol Fe²⁺/µg/ml[1]
KaempferolKaempferolDPPH5.32-[1]
ABTS0.85-[1]
FRAP--[1]
ApigeninApigeninDPPH--[2]
ABTS344 µg/mL-[2]
FRAP-133.26 (at 1 mg/mL)[2]
QuercetinQuercetinDPPH1.84-[1]
ABTS0.51-[1]
FRAP-0.0402 mmol Fe²⁺/µg/ml[1]
Methoxylated Flavonoids
4′,5,7-Trihydroxy-3,6-dimethoxyflavone-DPPH9.36 µg/mL-[3]
ABTS3.55 µg/mL-[3]
5,7,4'-Trihydroxy-3'-methoxyflavoneApigeninDPPH0.17 mg/mL-[4]
ABTS0.18 mg/mL-[4]
Nobiletin (B1679382) (5,6,7,8,3',4'-Hexamethoxyflavone)-ABTSIncreased serum antioxidant activity by 3% in vivoReduced serum MDA by 18% in vivo
Tangeretin (B192479) (5,6,7,8,4'-Pentamethoxyflavone)-ABTSNo significant change in serum antioxidant activity in vivoReduced serum MDA by 22% in vivo

Note: MDA refers to malondialdehyde, a marker of oxidative stress. The data for nobiletin and tangeretin reflect in vivo effects and are not direct measures of radical scavenging in the same manner as the IC50 values from DPPH and ABTS assays.

Signaling Pathway: Nrf2-ARE Pathway in Oxidative Stress Response

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Flavonoids Flavonoids Flavonoids->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ub Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE ARE Nrf2_n->ARE binds to Antioxidant Genes e.g., HO-1, NQO1, GSTs ARE->Antioxidant Genes activates transcription Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection

Nrf2-ARE signaling pathway in response to oxidative stress and flavonoids.

Experimental Workflow: Antioxidant Capacity Assessment

A generalized workflow for assessing the antioxidant capacity of trimethoxylated flavonoids using common in vitro assays is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_analysis Data Analysis Compound Trimethoxylated Flavonoid Stock Prepare Stock Solution (e.g., in DMSO or Ethanol) Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH reagent ABTS ABTS Assay Dilutions->ABTS Add to ABTS radical solution FRAP FRAP Assay Dilutions->FRAP Add to FRAP reagent Spectrophotometer Measure Absorbance Change (Spectrophotometer/Plate Reader) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer IC50 Calculate IC50 Values Spectrophotometer->IC50 TEAC Calculate TEAC/FRAP Values Spectrophotometer->TEAC

References

A Comparative Pharmacokinetic Analysis of (+)-5,7,4'-Trimethoxyafzelechin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of the flavonoid (+)-5,7,4'-Trimethoxyafzelechin and its potential metabolites. Due to the limited availability of direct experimental data for this compound, this comparison leverages pharmacokinetic data from the structurally related compounds 5,7,3',4'-Tetramethoxyflavone (TMF) and (-)-epiafzelechin (B191172) to provide insights into its expected absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of TMF and (-)-epiafzelechin, which can serve as a reference for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of 5,7,3',4'-Tetramethoxyflavone (TMF) in Rats following Oral Administration [1][2][3]

ParameterValue
Dose50 mg/kg
Cmax (Maximum Plasma Concentration)0.79 ± 0.30 µg/mL
Tmax (Time to Reach Cmax)190.34 ± 24.50 min
T1/2 (Half-life)273.76 ± 90.23 min
Absolute Bioavailability14.3%

Table 2: Pharmacokinetic Parameters of (-)-Epiafzelechin in Mice [4][5]

Administration RouteDoseCmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)Distribution Half-life
Intravenous (i.v.)10 mg/kg10.6 µg/mL-7.0 min
Intraperitoneal (i.p.)10 mg/kg6.0 µg/mL15 min12.6 min

Experimental Protocols

The data presented is based on established methodologies for in-vivo pharmacokinetic studies in rodent models.

1. Animal Models and Administration:

  • Species: Sprague-Dawley rats or C57BL/6J mice are commonly used.[2][4]

  • Health Status: Healthy, adult male animals are typically selected.[2]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to experiments.[2]

  • Oral Administration: For oral dosing, the compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.[2]

  • Intravenous Administration: For intravenous administration, the compound is dissolved in a biocompatible solvent mixture (e.g., saline, polyethylene (B3416737) glycol, ethanol) and administered as a bolus injection into the tail vein.[2]

2. Blood Sample Collection:

  • Blood samples are collected at predetermined time points following compound administration.

  • Common collection sites in rodents include the tail vein, saphenous vein, or retro-orbital sinus.

  • The maximum blood volume collected is strictly regulated to ensure animal welfare, typically not exceeding 1% of the animal's body weight in a 24-hour period.

  • For serial sampling from the same animal, techniques like tail vein or saphenous vein puncture are preferred.

3. Bioanalytical Method:

  • Plasma concentrations of the parent compound and its metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[4][6][7][8]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.[2]

  • Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient elution.[4][6]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for accurate quantification.[6][7]

Metabolic Pathways

Flavonoids like afzelechin derivatives undergo extensive metabolism in the body, primarily through Phase I and Phase II reactions, to facilitate their excretion.

Proposed Metabolic Pathway for this compound:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound demethylation O-Demethylation parent->demethylation CYP450 hydroxylation Hydroxylation parent->hydroxylation CYP450 glucuronidation Glucuronidation demethylation->glucuronidation UGTs sulfation Sulfation demethylation->sulfation SULTs hydroxylation->glucuronidation UGTs hydroxylation->sulfation SULTs excretion Urine/Feces glucuronidation->excretion sulfation->excretion G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase animal_prep Animal Acclimatization & Fasting dosing Compound Administration (Oral or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep extraction Sample Preparation (Protein Precipitation) plasma_sep->extraction analysis UPLC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc report Data Reporting pk_calc->report

References

validation of the anti-inflammatory effects of (+)-5,7,4'-Trimethoxyafzelechin in LPS-challenged models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Methoxylated Flavonoids in Attenuating Lipopolysaccharide-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the anti-inflammatory properties of (+)-5,7,4'-Trimethoxyafzelechin in lipopolysaccharide (LPS)-challenged models is not currently available in the public domain, a significant body of research exists for structurally related methoxylated flavonoids. This guide provides a comparative overview of the anti-inflammatory effects of these alternative compounds, offering valuable insights into their potential as therapeutic agents against inflammation. The data presented herein is derived from in vitro studies utilizing LPS-stimulated murine macrophage cell lines, a standard model for assessing inflammatory responses.

The primary mechanism of LPS-induced inflammation involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent release of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The flavonoids discussed in this guide have been shown to interfere with these pathways at various points.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the inhibitory effects of various methoxylated flavonoids on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundConcentrationNO InhibitionPGE2 InhibitionReference
5,6,7-Trimethoxyflavone (B192605)1-50 µMDose-dependentDose-dependent[2]
3,5,6,7,3′,4′-Hexamethoxyflavone1, 10, 100 µMDose-dependentDose-dependent[1]
5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone9.9 µM (EC50)SignificantNot specified[3]
5-Hydroxy-3′,4′,7-TrimethoxyflavoneNot specifiedSignificantSlight reduction[4]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
5,7,4'-Trimethoxyflavanone75 mg/kg (in vivo)SignificantSignificantSignificant[5]
5,6,7-TrimethoxyflavoneNot specifiedSignificantSignificantSignificant[2]
3,5,6,7,3′,4′-Hexamethoxyflavone100 µMSignificantSignificantSignificant[6]
5-Hydroxy-3′,4′,7-TrimethoxyflavoneNot specifiedConcentration-dependentConcentration-dependentConcentration-dependent[4]
5,6,4′-Trihydroxy-7,3′-DimethoxyflavoneNot specifiedSignificantNot specifiedNot specified[3]

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression

CompoundiNOS ExpressionCOX-2 ExpressionReference
5,6,7-TrimethoxyflavoneInhibitedInhibited[2]
3,5,6,7,3′,4′-HexamethoxyflavoneInhibitedInhibited[1]
5,6,4′-Trihydroxy-7,3′-DimethoxyflavoneInhibitedInhibited[3]
5-Hydroxy-3′,4′,7-TrimethoxyflavoneInhibited (mRNA)Inhibited (mRNA)[4]

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Genes transcription IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates IkappaB->NFkappaB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocation NFkappaB_nucleus->Pro_inflammatory_Genes transcription Flavonoids Methoxylated Flavonoids Flavonoids->MAPK Flavonoids->IKK Flavonoids->NFkappaB_nucleus

Caption: LPS-induced inflammatory signaling cascade and points of inhibition by methoxylated flavonoids.

Experimental_Workflow start Start cell_culture Seed RAW 264.7 Macrophages in 96-well or 6-well plates start->cell_culture pretreatment Pre-treat with Methoxylated Flavonoid (various concentrations) cell_culture->pretreatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->lps_stimulation incubation Incubate for a defined period (e.g., 24 hours) lps_stimulation->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection cell_lysis Lyse Cells for Protein/RNA incubation->cell_lysis mtt_assay MTT Assay for Cell Viability incubation->mtt_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot for iNOS, COX-2, NF-κB, p-MAPKs cell_lysis->western_blot

Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the referenced studies. Specific details such as incubation times and antibody concentrations may vary and should be optimized for individual laboratory conditions.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein analysis). After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test flavonoid for a pre-incubation period (typically 1-2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS, from E. coli serotype O111:B4 or similar) at a concentration of approximately 1 µg/mL for the desired experimental duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

    • The plate is incubated for 3-4 hours at 37°C.

    • The medium is then removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • 50-100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540-550 nm.

    • The nitrite concentration is determined by comparison with a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, the cell culture supernatants and a series of standards are added to the wells.

    • The plate is incubated to allow the cytokine to bind to the capture antibody.

    • After washing, a biotin-conjugated detection antibody specific for a different epitope on the cytokine is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by the enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The cytokine concentration in the samples is calculated from the standard curve.[7]

Western Blot Analysis for iNOS and COX-2
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.

    • The total protein concentration in the lysates is determined using a protein assay (e.g., Bradford or BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected using an imaging system.

    • The band intensities are quantified and normalized to the loading control to determine the relative protein expression levels.[8]

References

Safety Operating Guide

Proper Disposal of (+)-5,7,4'-Trimethoxyafzelechin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed protocol for the proper disposal of (+)-5,7,4'-Trimethoxyafzelechin, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is based on established principles for handling non-hazardous and potentially hazardous laboratory chemicals, its physical properties as a flavonoid, and general safety data for structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any fine dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes.

  • Spill Management: If a spill occurs, carefully sweep up the solid material to avoid generating dust. The collected material should be placed in a designated, sealed container for disposal as chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it should be managed as chemical waste. Do not dispose of this compound in the regular trash or down the drain.[1]

Step 1: Waste Identification and Segregation

Properly segregate the waste at the point of generation.[1]

  • Solid Waste: Collect all solid this compound, including residual amounts, and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated and clearly labeled, sealable waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as chemical waste.[2] Do not mix different solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines. Halogenated and non-halogenated solvent wastes should typically be kept separate.[3][4]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation.[1][5] Plastic containers are often preferred for their durability.[6] The container must be kept closed except when adding waste.[5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents (e.g., solid, or if in solution, the name of the solvent and concentration).[5] If dealing with a mixture, all chemical constituents must be listed.[5]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[5][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1][7]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals (P-listed), the limit is one quart.[6] While this compound is not expected to be acutely toxic based on similar flavonoids, it is good practice to be aware of these limits. Waste containers can be kept in the SAA for up to one year, provided the accumulation limits are not exceeded.[5][6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]

  • Documentation: Follow all institutional procedures for waste disposal, which may include completing a hazardous waste manifest.

Data Presentation

The following table summarizes key hazard information and disposal parameters for flavonoid compounds, based on data from similar molecules.

ParameterInformationSource
GHS Hazard Class Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3), Harmful to aquatic life.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.
Recommended PPE Safety goggles, lab coat, chemical-resistant gloves.[2][8]
Waste Container Chemically compatible, leak-proof, with a secure closure.[1][5]
Waste Label "Hazardous Waste", full chemical name, and constituents.[5]

Experimental Protocols

This document provides procedural guidance for disposal. For experimental protocols involving the use of this compound, researchers should consult their specific research plans and relevant literature. The handling and use of the compound should always be performed in accordance with good laboratory practices and the safety precautions outlined above.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal gen Waste Generation (this compound) solid Solid Waste (e.g., powder, contaminated gloves) gen->solid Segregate liquid Liquid Waste (e.g., in solvent) gen->liquid Segregate container Place in Compatible, Labeled Container solid->container liquid->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage container_spec Label must include: 'Hazardous Waste' Full Chemical Name Constituents pickup Contact EHS for Waste Pickup storage->pickup disposal Final Disposal at Approved Facility pickup->disposal

References

Personal protective equipment for handling (+)-5,7,4'-Trimethoxyafzelechin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling (+)-5,7,4'-Trimethoxyafzelechin

Handling this compound requires strict adherence to safety protocols to mitigate potential hazards such as skin and eye irritation, respiratory irritation, and harm if swallowed. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to ensure personal safety when handling this compound, which is typically in powder form. The required PPE varies depending on the experimental procedure.

Task Minimum Required PPE Recommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving (especially with organic solvents)
Procedures with Aerosolization Risk - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place, away from strong oxidizing agents.[1]

  • Ensure the container is tightly closed.[1][2]

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]

  • Procedure:

    • Ensure the work area is clean and uncluttered before starting.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats to handle the solid powder.

    • Avoid creating dust.[3]

    • When dissolving, slowly add the solvent to the powder to prevent splashing.[3]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek medical attention if irritation persists.[2]

  • If Swallowed: Rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste contaminated with this compound must be treated as hazardous chemical waste.[3]

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[3]

  • Consult your institution's EHS department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Compound b->c Proceed to Handling d Prepare Solution c->d e Decontaminate Work Area d->e Experiment Complete f Doff PPE e->f g Segregate Solid and Liquid Waste f->g Proceed to Disposal h Label and Seal Waste Containers g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。